Structural and Pharmacodynamic Divergence: A Technical Whitepaper on Chenodeoxycholic Acid (CDCA) vs. 6-Ethylchenodeoxycholic Acid (OCA)
Executive Summary The Farnesoid X Receptor (FXR) is a master transcriptional regulator of bile acid, lipid, and glucose homeostasis. While Chenodeoxycholic Acid (CDCA) serves as the primary endogenous ligand for FXR, its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Farnesoid X Receptor (FXR) is a master transcriptional regulator of bile acid, lipid, and glucose homeostasis. While Chenodeoxycholic Acid (CDCA) serves as the primary endogenous ligand for FXR, its moderate binding affinity limits its therapeutic utility in severe cholestatic and metabolic disorders. The rational design of 6-Ethylchenodeoxycholic acid (Obeticholic Acid, OCA) represents a milestone in semi-synthetic bile acid engineering. By introducing a single alkyl modification, researchers achieved a ~100-fold increase in FXR agonistic potency. This whitepaper deconstructs the structural causality behind this enhanced affinity, outlines the downstream mechanistic impacts, and provides validated experimental workflows for assessing FXR activation.
Structural Chemistry & Molecular Dynamics
The Endogenous Baseline: Chenodeoxycholic Acid (CDCA)
CDCA (3α,7α-dihydroxy-5β-cholan-24-oic acid) is a hydrophobic primary bile acid synthesized in the liver[1]. Upon entering the hepatocyte nucleus, CDCA binds to the ligand-binding domain (LBD) of FXR. The structural interaction is primarily driven by hydrogen bonding between the hydroxyl groups of the steroid nucleus and the polar residues within the FXR-LBD, alongside general hydrophobic packing. However, this canonical binding yields a relatively modest efficacy, with an EC50 ranging between 10 μM and 17 μM in standard reporter assays[2].
The Semi-Synthetic Leap: 6-Ethylchenodeoxycholic Acid (OCA)
To optimize FXR activation, medicinal chemists synthesized OCA by adding an ethyl group at the 6-alpha position of the CDCA steroidal scaffold[3]. This modification is not arbitrary; it exploits a specific structural feature of the FXR-LBD.
The Causality of Affinity:
Crystal structures and hydrogen/deuterium exchange mass spectrometry (HDX-MS) reveal that the 6α-ethyl group of OCA extends into a previously unoccupied hydrophobic cavity within the FXR-LBD[4]. This extension creates highly favorable van der Waals interactions with specific residues—namely Ile-362, Phe-366, and Tyr-369 located on Helix 7[4].
By filling this hydrophobic pocket, the 6α-ethyl group acts as an anchor, rigidly stabilizing the active conformation of Helix 12 (the Activation Function-2, or AF-2 domain). The stabilization of Helix 12 is the critical mechanical trigger that facilitates the dissociation of co-repressors and the high-affinity recruitment of co-activator proteins like Steroid Receptor Coactivator-1 (SRC-1)[5]. Consequently, OCA achieves an EC50 of approximately 99 nM, making it roughly 100 times more potent than CDCA[6].
Quantitative Pharmacodynamic Comparison
The structural modifications translate directly into divergent pharmacodynamic profiles, summarized below:
The enhanced binding kinetics of OCA amplify the canonical FXR signaling cascade. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR Response Elements (FXREs) on target genes[5].
This activation triggers two primary negative feedback loops to prevent bile acid toxicity:
Hepatic Pathway: FXR upregulates the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP subsequently represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis[2]. Simultaneously, FXR induces the Bile Salt Export Pump (BSEP) to promote bile acid efflux[2].
Intestinal Pathway: In enterocytes, FXR activation drives the secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 acts as an endocrine hormone, traveling via the portal vein to the liver, where it binds the FGFR4/β-Klotho receptor complex to further suppress CYP7A1 via ERK1/2 signaling[2].
Caption: Canonical FXR signaling cascade activated by CDCA and OCA in hepatic and intestinal tissues.
Experimental Workflow: Validating FXR Agonism via TR-FRET
To quantify the differential potency between CDCA and OCA, researchers rely on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assays[10].
The Logic of the System:
Standard fluorescence assays are often confounded by the auto-fluorescence of small-molecule libraries or biological buffers. TR-FRET solves this by using a Terbium (Tb) donor, which has a long emission half-life. By introducing a microsecond time delay before measuring the emission, short-lived background fluorescence decays, leaving only the true signal[11]. The assay measures the proximity-driven energy transfer that occurs only when an agonist successfully stabilizes the FXR-LBD, allowing a biotinylated SRC-1 peptide (bound to a dye-labeled acceptor) to dock[10].
Step-by-Step Methodology
This protocol establishes a self-validating system by strictly controlling vehicle concentrations and requiring concurrent positive/negative controls.
Reagent Preparation: Thaw recombinant human FXR-LBD, biotinylated SRC-1 peptide, and FXR Binding Buffer on ice[10].
Compound Dilution (Critical Step): Dilute OCA and CDCA in 100% DMSO to create 100X stock solutions. Dilute these stocks 10-fold in distilled water to create 10X working solutions in 10% aqueous DMSO[10].
Causality: The final concentration of DMSO in the assay well must not exceed 1%. Higher concentrations will denature the FXR protein, disrupting Helix 12 and causing false negatives[10].
Control Assembly:
Positive Control: Prepare a 50 μM final concentration of CDCA to validate baseline assay responsiveness[10].
Negative Control: Prepare a 1% DMSO vehicle to establish the baseline FRET signal without ligand-induced recruitment[10].
Reaction Assembly: In a 384-well plate, combine the 10X test compounds (or controls), FXR protein, and SRC-1 peptide. Briefly centrifuge to ensure mixing[10].
Fluorophore Addition: Dilute the Tb-donor and Dye-labeled acceptor 100-fold in Binding Buffer. Add to the reaction wells. Protect the plate from direct light to prevent photobleaching of the acceptor dye[10].
Incubation & Readout: Incubate at room temperature for 2 hours to allow equilibrium binding[10]. Read the fluorescent intensity using a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 495 nm for Tb, 520 nm for Acceptor). Calculate the 520/495 ratio to determine EC50 values.
Caption: Step-by-step TR-FRET experimental workflow for evaluating FXR co-activator recruitment.
Conclusion
The structural evolution from Chenodeoxycholic Acid to 6-Ethylchenodeoxycholic Acid underscores the precision of modern rational drug design. By targeting the hydrophobic recess near Helix 7 of the FXR-LBD, OCA achieves a profound stabilization of the receptor's active state, shifting the EC50 from the micromolar to the nanomolar range. Understanding these structural mechanics and accurately validating them through rigorous TR-FRET workflows remains essential for the continued development of next-generation nuclear receptor modulators.
References
Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC (National Institutes of Health).
Conformational dynamics of human FXR-LBD ligand interactions studied by hydrogen/deuterium exchange mass spectrometry - PMC (National Institutes of Health).
Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - MDPI.
FXR Agonist Assay Kit (TR-FRET) - BPS Bioscience.
Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC (National Institutes of Health).
Isodeoxycholic Acid Interaction with Farnesoid X Receptor (FXR): A Technical Guide - Benchchem.
An In-Depth Technical Guide to the Binding Affinity of Obeticholic Acid and the Farnesoid X Receptor
Introduction: The Farnesoid X Receptor as a Therapeutic Target The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a pivotal regulator of a diverse array of physiological processe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Farnesoid X Receptor as a Therapeutic Target
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a pivotal regulator of a diverse array of physiological processes.[1][2] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR functions as an endogenous sensor for bile acids.[2][3] Upon activation by its natural ligands, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
The downstream effects of FXR activation are extensive and include the regulation of bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory responses.[2][3] Given its central role in maintaining metabolic homeostasis, FXR has become a highly attractive therapeutic target for a range of conditions, including chronic liver diseases and metabolic disorders.
Obeticholic Acid: A Potent and Selective FXR Agonist
Obeticholic acid (OCA), a semi-synthetic derivative of the primary human bile acid CDCA, is a first-in-class, potent, and selective FXR agonist.[5] The addition of an ethyl group at the 6α position of the CDCA scaffold significantly enhances its potency, making it approximately 100-fold more active than its natural counterpart.[5][6] This enhanced activity allows for robust and sustained activation of FXR at therapeutic concentrations.
OCA has been approved for the treatment of primary biliary cholangitis (PBC) and has been extensively investigated for other liver diseases such as non-alcoholic steatohepatitis (NASH).[7] Its therapeutic efficacy stems from its ability to modulate the FXR signaling pathway, leading to a reduction in the synthesis of bile acids from cholesterol, decreased inflammation, and anti-fibrotic effects.[8]
Binding Affinity and Kinetics of the Obeticholic Acid-FXR Interaction
The interaction between a ligand and its receptor is fundamentally characterized by its binding affinity, which is a measure of the strength of the binding interaction. This is typically quantified by the dissociation constant (Kd), with lower Kd values indicating a higher binding affinity.
For the interaction between Obeticholic Acid (OCA) and the Farnesoid X Receptor (FXR), the most frequently cited value is the half-maximal effective concentration (EC50), which is approximately 99 nM .[5] The EC50 represents the concentration of OCA required to elicit a half-maximal response in a cell-based functional assay, and while it is a strong indicator of the ligand's potency, it is an indirect measure of binding affinity.
Direct measurement of the binding affinity through biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) provides the dissociation constant (Kd). While a definitive, experimentally determined Kd value for the OCA-FXR interaction is not consistently reported across the literature, computational studies have provided estimates of the binding energy. One in silico study calculated the binding affinity of OCA to the FXR ligand-binding domain to be -7.6 kcal/mol , while another reported a value of -12.32 kcal/mol .[9][10] These values correspond to a strong binding interaction.
The high-affinity binding of obeticholic acid to the Farnesoid X Receptor (FXR) is underpinned by specific molecular interactions within the receptor's ligand-binding domain (LBD). The crystal structure of the FXR LBD in complex with OCA (PDB ID: 1OSV) provides a detailed atomic-level view of this interaction.[11][12]
The FXR LBD is composed of twelve alpha-helices that form a hydrophobic ligand-binding pocket.[13] The binding of OCA induces a conformational change in the LBD, particularly in the activation function-2 (AF-2) domain, which is crucial for the recruitment of coactivator proteins and subsequent gene transcription.[13]
Key amino acid residues within the FXR LBD that are critical for the interaction with OCA have been identified through structural and mutagenesis studies. These include:
Tyrosine 361 (Tyr361) and Tyrosine 369 (Tyr369): These residues form a hydrogen bond network that is essential for the binding affinity of ligands to the FXR.[14]
Arginine 331 (Arg331): This residue plays a key role in interacting with the C24 carboxyl group of bile acids and their derivatives, contributing to the stability of the ligand-receptor complex.[13]
Tryptophan 454 (Trp454): The positioning of this residue is critical for the stabilization of helix 12 in the active conformation. Partial agonists can induce an outward movement of Trp454, leading to reduced receptor activation.[13]
The 6α-ethyl group of OCA, which is absent in its natural precursor chenodeoxycholic acid, occupies a hydrophobic pocket within the LBD, contributing to its increased potency.[10] This additional hydrophobic interaction is a key structural determinant of the enhanced affinity of OCA for FXR.
Experimental Protocols for Characterizing Binding Affinity
The determination of the binding affinity and kinetics of the OCA-FXR interaction is crucial for understanding its pharmacological properties. Two of the most robust and widely used techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It provides quantitative information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Here is a detailed, step-by-step methodology for an SPR-based analysis of the OCA-FXR interaction:
1. Materials and Reagents:
Recombinant human FXR ligand-binding domain (LBD) with a suitable tag (e.g., His-tag, GST-tag) for immobilization.
Obeticholic acid (OCA) of high purity.
SPR instrument (e.g., Biacore).
Sensor chip (e.g., CM5, NTA chip for His-tagged protein).
Immobilization reagents (e.g., EDC/NHS for amine coupling, or Ni2+ solution for NTA chips).
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5 for CM5, or 350 mM EDTA for NTA).
2. Experimental Workflow:
Step 1: Protein Immobilization:
Equilibrate the sensor chip with running buffer.
For amine coupling on a CM5 chip, activate the surface with a 1:1 mixture of EDC and NHS.
Inject the FXR-LBD at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 2000-5000 response units (RU).
Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl pH 8.5.
For an NTA chip, prime the surface with Ni2+ and inject the His-tagged FXR-LBD.
Step 2: Analyte Preparation:
Prepare a stock solution of OCA in 100% DMSO.
Create a serial dilution of OCA in running buffer, typically ranging from 0.1 nM to 1 µM. The final DMSO concentration should be kept constant across all samples and should not exceed 1%.
Step 3: Binding Analysis:
Inject the different concentrations of OCA over the immobilized FXR-LBD surface at a constant flow rate (e.g., 30 µL/min).
Monitor the association phase for a defined period (e.g., 180 seconds).
Inject running buffer to monitor the dissociation phase (e.g., for 300 seconds).
Include several buffer-only injections (blanks) for double referencing.
Step 4: Data Analysis:
Subtract the response from the reference surface and the blank injections.
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
1. Materials and Reagents:
Recombinant human FXR-LBD.
Obeticholic acid (OCA).
ITC instrument.
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).
2. Experimental Workflow:
Step 1: Sample Preparation:
Dialyze the FXR-LBD extensively against the ITC buffer.
Dissolve OCA in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heat of dilution effects. A small, constant amount of DMSO may be required to solubilize OCA.
Step 2: ITC Experiment:
Load the FXR-LBD into the sample cell at a concentration of 10-20 µM.
Load OCA into the injection syringe at a concentration 10-20 times higher than the protein concentration (e.g., 100-400 µM).
Perform a series of small injections (e.g., 2-5 µL) of OCA into the sample cell while monitoring the heat change.
Allow the system to reach equilibrium between each injection.
Step 3: Data Analysis:
Integrate the heat change for each injection to generate a binding isotherm.
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.
This analysis will yield the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Downstream Consequences of Obeticholic Acid Binding to FXR
The binding of obeticholic acid to the Farnesoid X Receptor initiates a cascade of transcriptional events that collectively contribute to its therapeutic effects. Upon activation, the OCA-FXR-RXR complex modulates the expression of a wide range of target genes.
Caption: FXR signaling pathway activated by Obeticholic Acid.
Key Transcriptional Changes Induced by Obeticholic Acid:
Upregulation of Small Heterodimer Partner (SHP; NR0B2): SHP is a key transcriptional repressor that plays a central role in the negative feedback regulation of bile acid synthesis.[15]
Upregulation of Bile Salt Export Pump (BSEP; ABCB11): BSEP is a canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile.[16]
Upregulation of Organic Solute Transporter α/β (OSTα/β; SLC51A/B): This heterodimeric transporter is located on the basolateral membrane of hepatocytes and facilitates the efflux of bile acids into the sinusoidal blood.[16]
Downregulation of Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the classical pathway of bile acid synthesis. Its downregulation by the FXR/SHP and FXR/FGF19 pathways is a primary mechanism by which OCA reduces the overall bile acid pool.[8]
Quantitative Gene Expression Changes:
The following table summarizes representative dose-dependent effects of OCA on the expression of key FXR target genes in primary human hepatocytes.
Conclusion: A Multifaceted Interaction with Significant Therapeutic Implications
The high-affinity binding of obeticholic acid to the farnesoid X receptor is a finely tuned molecular interaction with profound downstream consequences. This interaction is characterized by a potent EC50 in the nanomolar range and is driven by specific structural determinants within the FXR ligand-binding domain. The subsequent activation of the FXR signaling pathway leads to a coordinated transcriptional response that ultimately results in the beneficial therapeutic effects of OCA in cholestatic and metabolic liver diseases. A thorough understanding of the binding affinity, kinetics, and structural basis of this interaction, as provided in this guide, is essential for the continued development and optimization of FXR-targeted therapies.
References
(2017). Obeticholic Acid, a Selective Farnesoid X Receptor Agonist, Regulates Bile Acid Homeostasis in Sandwich-Cultured Human Hepatocytes. Pharmacological Research & Perspectives, 5(4), e00329. [Link]
Dash, A., Figler, R. A., Sanyal, A. J., & Wamhoff, B. R. (2017). Pharmacotoxicology of Clinically-Relevant Concentrations of Obeticholic Acid in an Organotypic Human Hepatocyte System. Toxicology in Vitro, 39, 93–103. [Link]
(2025). In Silico Study of Obeticholic Acid Analogs as FXR Agonists. Molecules, 30(23), 137. [Link]
(2022). FXR: structures, biology, and drug development for NASH and fibrosis diseases. Signal Transduction and Targeted Therapy, 7(1), 1-21. [Link]
(2023). Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. Biochemical Society Transactions, 51(1), 35-47. [Link]
(2021). Farnesoid X receptor (FXR): Structures and ligands. Acta Pharmaceutica Sinica B, 11(4), 892-906. [Link]
(2026). Structure-Based Discovery of Obeticholic Acid Derivatives as Novel Farnesoid X Receptor Partial Agonists with Improved Selectivity and Reduced Off-Target Effects. ChemMedChem, e202500960. [Link]
(2004). Structural basis for bile acid binding and activation of the nuclear receptor FXR. Molecular Cell, 11(4), 1093-1100. [Link]
(2026). Structure-Based Discovery of Obeticholic Acid Derivatives as Novel Farnesoid X Receptor Partial Agonists with Improved Selectivity and Reduced Off-Target Effects. ChemMedChem, e202500960. [Link]
(2023). Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. Biochemical Society Transactions, 51(1), 35-47. [Link]
(2024). Impaired transitioning of the FXR ligand binding domain to an active state underlies a PFIC5 phenotype. bioRxiv. [Link]
(2021). Farnesoid X receptor (FXR): Structures and ligands. Acta Pharmaceutica Sinica B, 11(4), 892-906. [Link]
(2016). Gene expression profiling in human precision cut liver slices in response to the FXR agonist obeticholic acid. Journal of Hepatology, 64(5), 1158-1166. [Link]
(2025). 9H65: Steroidal Selective Modulators of FXR with Therapeutic Potential. RCSB PDB. [Link]
(2019). The protective effect and mechanism of the FXR agonist obeticholic acid via targeting gut microbiota in non-alcoholic fatty liver disease. Expert Opinion on Therapeutic Targets, 23(8), 675-687. [Link]
(2025). In Silico Study of Obeticholic Acid Analogs as FXR Agonists. Molecules, 30(23), 137. [Link]
(2018). Farnesoid X Receptor Activation by Obeticholic Acid Elevates Liver Low-Density Lipoprotein Receptor Expression by mRNA Stabilization and Reduces Plasma Low-Density Lipoprotein Cholesterol in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(10), 2341-2351. [Link]
(2025). FXR cyclic peptide antagonists as a novel strategy for MASH treatment. EurekAlert!. [Link]
(2021). Farnesoid X receptor (FXR): Structures and ligands. Acta Pharmaceutica Sinica B, 11(4), 892-906. [Link]
(2018). Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. Drug Metabolism and Disposition, 46(8), 1143-1151. [Link]
(2024). Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis. PLOS ONE, 19(4), e0300809. [Link]
(2025). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. International Journal of Molecular Sciences, 26(18), 14321. [Link]
(2015). Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis. Proceedings of the National Academy of Sciences, 112(14), E1716-E1725. [Link]
(2023). OCA on Different Physiological Processes through FXR Activation. Encyclopedia. [Link]
(2025). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. International Journal of Molecular Sciences, 26(18), 14321. [Link]
(2024). What is the mechanism of Obeticholic acid?. Patsnap Synapse. [Link]
Topic: 6-Ethylchenodeoxycholic acid physicochemical properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1] Physicochemica...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 6-Ethylchenodeoxycholic acid physicochemical properties
Content Type: An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.[1]
Physicochemical Profiling, Solid-State Characterization, and Bio-Analytical Methodologies [1][2]
Executive Summary
6-Ethylchenodeoxycholic acid (Obeticholic Acid or OCA) represents a pivotal advancement in semi-synthetic bile acid therapeutics.[1][2] Structurally derived from the primary human bile acid chenodeoxycholic acid (CDCA), OCA is distinguished by the introduction of an ethyl group at the 6
-position.[1][2] This steric modification confers a roughly 100-fold increase in potency as a Farnesoid X Receptor (FXR) agonist compared to its endogenous parent.[1][2]
This guide provides a rigorous examination of the physicochemical properties that dictate OCA’s formulation stability, bioavailability, and analytical quantification. It is designed to serve as a reference for formulation scientists and analytical chemists navigating the complexities of this lipophilic, poorly water-soluble, and polymorphic drug substance.[1][2]
Chemical Identity & Structural Architecture[1][3][4]
The pharmacological potency of OCA is intrinsically linked to its specific stereochemical configuration. Unlike CDCA, the 6
-ethyl substituent fills the hydrophobic pocket of the FXR ligand-binding domain more effectively, stabilizing the active receptor conformation.[1][2]
6-ethyl group (Critical for FXR selectivity vs. TGR5)
Physicochemical Profile
Solubility and pH Dependence
OCA is a weak acid exhibiting pH-dependent solubility consistent with its carboxylic acid moiety.[1][2]
Low pH (Acidic Environment): In its unionized form (pH < pKa), OCA acts as a hydrophobic steroid, resulting in negligible aqueous solubility (< 0.1 mg/mL).[1] This presents challenges for dissolution in the gastric environment.[2]
High pH (Basic Environment): Above the pKa, ionization of the C-24 carboxylic acid significantly enhances solubility, facilitating micellar formation similar to endogenous bile salts.[1][2]
Lipophilicity (LogP/LogD)
The addition of the ethyl group at C-6 increases lipophilicity compared to CDCA.[1][2]
Implication: This high LogP value drives rapid passive permeability across intestinal membranes but necessitates surfactant-based dissolution media (e.g., Tween 80 or Sodium Lauryl Sulfate) for accurate in vitro release testing.[1][2]
Dissociation Constant (pKa)
While specific experimental pKa values vary by solvent system, OCA behaves similarly to unconjugated bile acids.[1][2]
Formulation Impact: To ensure solution stability, liquid formulations must maintain a pH significantly above 6.0 to prevent precipitation of the free acid.
Solid-State Characterization & Polymorphism
OCA exhibits complex solid-state behavior, including the formation of channel solvates and amorphous phases.[1][2] Controlling the polymorphic form is critical for ensuring consistent bioavailability.[2]
Crystalline vs. Amorphous Forms[1]
Form C (Crystalline): Often cited in patent literature as a stable crystalline form, typically obtained from n-butyl acetate or ethyl acetate crystallizations.[1][2] It may exist as a non-stoichiometric solvate where solvent molecules occupy channels within the crystal lattice.[2]
Form 1 (Amorphous): Generated via precipitation or spray drying.[1][2] The amorphous form generally offers higher apparent solubility and dissolution rates but requires tight control over humidity and temperature to prevent reversion to crystalline forms or chemical degradation.
Characterization Workflow
The following diagram outlines a self-validating workflow for identifying and controlling OCA solid forms during development.
Figure 1: Decision tree for the solid-state classification of Obeticholic Acid, distinguishing between amorphous, solvated, and anhydrous forms.[1][2]
Biological Interface: Mechanism of Action[7]
Understanding the physicochemical interaction with the FXR receptor explains the high potency of OCA. The hydrophobic ethyl group stabilizes the receptor in an active conformation, triggering a transcriptional cascade that regulates bile acid homeostasis.
Figure 2: The FXR agonist signaling pathway.[1][2] OCA binding induces SHP expression, which potently inhibits CYP7A1, thereby reducing hepatic bile acid synthesis.[1]
Stability & Impurity Profiling
The semi-synthetic nature of OCA (derived from CDCA) introduces specific impurity risks.[2] Stability studies indicate susceptibility to esterification and oxidation under stress.[2]
Key Impurities
Impurity Name
Origin/Mechanism
Relative Retention Time (RRT)*
6-Ethylchenodeoxycholic acid (OCA)
API
1.00
Chenodeoxycholic Acid (CDCA)
Starting Material / De-ethylation
~0.85
6-Ethyl isomer (6-Epi-OCA)
Epimerization at C-6
~1.05
3-Ketocholanic derivative
Oxidation at C-3
~1.20
Ethyl ester derivative
Interaction with Ethanol (Solvent)
~2.50
Note: RRTs are approximate and depend on the specific C18 gradient method used.
Degradation Pathways[1][2]
Epimerization: The 6
-ethyl group can isomerize to the 6-position under strong basic conditions or thermal stress, leading to a loss of potency.[1][2]
Oxidation: The hydroxyl groups at C-3 and C-7 are susceptible to oxidation to ketones (oxo-derivatives), particularly in the presence of metal ions or peroxides.[1][2]
This method is designed for the quantification of OCA and the detection of related impurities.[2] It utilizes a low UV wavelength due to the lack of a strong chromophore in the steroid backbone.
System Suitability (Self-Validating Criteria):
Tailing Factor: NMT 1.5 for the OCA peak.
Resolution: > 2.0 between OCA and 6-Epi-OCA (critical pair).
Pellicciari, R., et al. (2002).[1][2] "6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity."[1][2] Journal of Medicinal Chemistry.
Intercept Pharmaceuticals. (2016).[1][2] "Ocaliva (obeticholic acid) Prescribing Information." U.S. Food and Drug Administration.[2][3]
Svensson, L., et al. (2022).[1][2][4] "Obeticholic Acid Forms Two Series of Isostructural Non-stoichiometric Channel Solvates." Crystal Growth & Design. [1][2]
European Medicines Agency. (2016).[1][2] "Assessment Report: Ocaliva (obeticholic acid)." EMA Committee for Medicinal Products for Human Use (CHMP).[1][2]
Trivedi, P.J., et al. (2016).[1][2] "Obeticholic acid for the treatment of primary biliary cholangitis." Expert Review of Clinical Pharmacology.
6-Ethylchenodeoxycholic Acid: A Comprehensive Guide to Its Metabolic Stability Profile
Executive Summary 6-Ethylchenodeoxycholic acid (Obeticholic acid, OCA) represents a paradigm shift in the pharmacological management of chronic liver diseases such as primary biliary cholangitis (PBC). As a senior applic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Ethylchenodeoxycholic acid (Obeticholic acid, OCA) represents a paradigm shift in the pharmacological management of chronic liver diseases such as primary biliary cholangitis (PBC). As a senior application scientist, I frequently highlight OCA as a masterclass in rational drug design: the addition of a 6α-ethyl group to the chenodeoxycholic acid (CDCA) backbone not only magnifies its affinity for the farnesoid X receptor (FXR) but also fundamentally alters its metabolic stability. This technical guide deconstructs the metabolic profile of OCA, detailing its evasion of Phase I cytochrome P450 (CYP450) metabolism, its reliance on Phase II amidation, and the self-validating in vitro protocols used to quantify these parameters.
Structural Pharmacology & FXR Agonism
OCA is a [1]. The critical structural modification—a 6α-ethyl substitution—imparts a ~100-fold higher agonistic activity toward FXR compared to endogenous CDCA[2]. From a metabolic standpoint, this ethyl group provides significant steric hindrance, protecting the steroidal core from extensive Phase I oxidative metabolism while preserving the C24 carboxylic acid necessary for physiological Phase II conjugation.
The Metabolic Stability Profile
Phase I Metabolism (CYP450 Evasion)
A defining feature of OCA's metabolic stability is its resistance to Phase I oxidation. In vitro data demonstrate that OCA is[3]. When exposed to drug-metabolizing cytochromes in mouse and human liver microsomes, OCA and its derivatives display remarkable stability, with and intrinsic clearance (
) values remaining exceptionally low[4]. This evasion is critical for minimizing drug-drug interactions (DDIs) in polypharmacy settings.
Phase II Metabolism (Hepatic Amidation)
Instead of oxidative degradation, OCA undergoes robust Phase II metabolism. In the liver, the C24 carboxylic acid of OCA is [3]. This amidation increases the hydrophilicity of the molecule, facilitating its active secretion into bile via the bile salt efflux pump (BSEP).
Enterohepatic Recirculation and Deconjugation
Once secreted into the bile, the glyco- and tauro-conjugates of OCA enter the small intestine, where they are reabsorbed, establishing a continuous [5]. The fraction that reaches the terminal ileum and colon is subjected to the enzymatic activity of the intestinal microbiota. Bacterial bile salt hydrolases (BSHs) deconjugate the amino acids, reverting the metabolites back to the parent OCA, which can then be reabsorbed or excreted[3].
Figure 1: Enterohepatic recirculation and phase II metabolism of Obeticholic Acid.
Quantitative Pharmacokinetic Data
The metabolic routing of OCA directly dictates its pharmacokinetic parameters. Because it relies on biliary secretion and enterohepatic recycling rather than renal clearance, its presence in urine is negligible. Furthermore, it exhibits extensive tissue distribution and high plasma protein binding[5].
Table 1: Key Pharmacokinetic Parameters of Obeticholic Acid
Parameter
Value
Clinical/Metabolic Significance
Volume of Distribution ()
618 L
Indicates extensive tissue distribution beyond systemic plasma[3].
Plasma Protein Binding
>99%
Results in a very low free fraction in systemic circulation[5].
Fecal Excretion
~87%
Confirms biliary secretion as the primary route of elimination[3].
Considered to have minimal pharmacologic activity[3].
Experimental Protocol: In Vitro Liver Microsomal Stability Assessment
To validate the Phase I metabolic stability of bile acid analogues like OCA, application scientists employ liver microsomal stability assays. The following protocol is a self-validating system designed to quantify intrinsic clearance (
) while preventing artifactual degradation.
Figure 2: Workflow for in vitro liver microsomal stability assessment.
Step-by-Step Methodology:
Matrix Preparation : Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4).
Causality: The phosphate buffer maintains the physiological pH required for optimal enzymatic conformation, while HLMs provide the full suite of membrane-bound CYP450 enzymes necessary to stress-test the compound's Phase I stability.
Pre-incubation : Spike the HLM suspension with OCA to achieve a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.
Causality: Thermal equilibration ensures that the enzymatic reaction proceeds at a constant, physiological rate the moment the cofactor is introduced, preventing lag-phase artifacts.
Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, Phase I oxidation cannot occur; its addition acts as the precise "zero-time" trigger for the assay.
Time-Course Sampling & Quenching : At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
Causality: The organic solvent and rapid temperature drop instantly denature the microsomal proteins, quenching the reaction and preventing the overestimation of drug clearance.
Protein Precipitation : Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: Centrifugation compacts the denatured protein into a pellet, yielding a clear supernatant that prevents LC column clogging and ion suppression during mass spectrometry.
LC-MS/MS Quantification : Analyze the supernatant using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the specific mass transitions for OCA.
Causality: ESI- is highly sensitive for carboxylic acid-containing compounds like OCA. The decay of the parent compound peak area over time is used to calculate the elimination rate constant (
), half-life (), and intrinsic clearance ().
Conclusion
The metabolic stability profile of 6-Ethylchenodeoxycholic acid is a testament to the power of targeted structural modification. By effectively bypassing CYP450-mediated Phase I metabolism and leveraging the physiological Phase II amidation pathways of endogenous bile acids, OCA achieves a prolonged half-life, potent FXR agonism, and an excellent predictability profile in clinical pharmacokinetics.
References
OCALIVA (obeticholic acid) Prescribing Information
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Obeticholic Acid - StatPearls
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders
Source: MDPI
URL:[Link]
Structure-Based Discovery of Obeticholic Acid Derivatives as Novel Farnesoid X Receptor Partial Agonists
Source: PubMed Central (PMC)
URL:[Link]
6α-Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist
Source: ResearchGate
URL:[Link]
A Technical Guide to the Pharmacology and Pharmacokinetics of Obeticholic Acid
Executive Summary: Obeticholic acid (OCA) is a potent and selective agonist of the farnesoid X receptor (FXR), a critical nuclear receptor that governs bile acid, lipid, and glucose homeostasis. As a semi-synthetic analo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Obeticholic acid (OCA) is a potent and selective agonist of the farnesoid X receptor (FXR), a critical nuclear receptor that governs bile acid, lipid, and glucose homeostasis. As a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid, OCA has been engineered for significantly higher FXR binding affinity.[1][2] This guide provides an in-depth review of its pharmacological mechanism, pharmacokinetic profile, and the key experimental methodologies used for its characterization. Approved for the treatment of primary biliary cholangitis (PBC), OCA modulates pathways that decrease the synthesis and increase the excretion of bile acids, thereby reducing their cytotoxic effects on the liver.[3][4][5] Its clinical utility is also being actively investigated for other chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[1][2]
Introduction: Addressing Unmet Needs in Chronic Liver Disease
Primary biliary cholangitis (PBC) is a chronic autoimmune disease characterized by the progressive destruction of small intrahepatic bile ducts.[3] This destruction leads to cholestasis—the accumulation of toxic bile acids within liver cells—which in turn promotes inflammation, fibrosis, and ultimately, cirrhosis.[6] For decades, ursodeoxycholic acid (UDCA) has been the cornerstone of PBC therapy. However, a significant portion of patients, up to 40-50%, exhibit an inadequate biochemical response to UDCA or are unable to tolerate it, leaving them at high risk of disease progression.[5]
Obeticholic acid (OCA), a 6-alpha-ethyl-chenodeoxycholic acid, emerged as a first-in-class therapeutic agent specifically designed to target the farnesoid X receptor (FXR).[1][2] With a binding potency over 100 times that of its natural counterpart, chenodeoxycholic acid, OCA offers a powerful mechanism to restore bile acid homeostasis.[3] Its approval for PBC patients with an inadequate response to UDCA marked a significant advancement in the field, providing a much-needed second-line treatment option.[1][5]
Pharmacology of Obeticholic Acid
Mechanism of Action: Potent and Selective FXR Agonism
The therapeutic effects of OCA are mediated through its potent agonism of FXR, a nuclear receptor highly expressed in hepatocytes and intestinal enterocytes.[1][6] FXR acts as a master regulator of bile acid metabolism.[7] Upon activation by a ligand like OCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[2]
The key outcomes of FXR activation by OCA include:
Suppression of Bile Acid Synthesis: FXR activation strongly represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway.[3][6][8] This occurs via two main mechanisms: directly in the liver through the induction of the Small Heterodimer Partner (SHP) which inhibits other transcription factors, and indirectly from the intestine via the release of Fibroblast Growth Factor 19 (FGF-19).[6][9][10]
Enhanced Bile Acid Excretion: OCA-mediated FXR activation upregulates the expression of key canalicular transport proteins in hepatocytes, most notably the Bile Salt Export Pump (BSEP).[3][6] This enhances the efflux of bile acids from liver cells into the bile, promoting their elimination and reducing intracellular toxicity.[6][11]
Anti-inflammatory and Anti-fibrotic Effects: Beyond bile acid regulation, FXR activation has been shown to inhibit pro-inflammatory signaling pathways, such as NF-κB, and to suppress the activation of hepatic stellate cells, which are central to the development of liver fibrosis.[6][10]
Signaling Pathway Diagram
The following diagram illustrates the central role of OCA in activating the FXR pathway and its downstream consequences on hepatic bile acid management.
Figure 1. Mechanism of Action of Obeticholic Acid.
Pharmacokinetics of Obeticholic Acid
The pharmacokinetic (PK) profile of OCA is characterized by good oral absorption, extensive metabolism, and primarily fecal elimination.
Absorption: After oral administration, OCA is well absorbed, reaching peak plasma concentrations (Tmax) in approximately 1.5 hours. The presence of food does not significantly alter its absorption.
Distribution: OCA and its metabolites are highly bound to plasma proteins (>99%). It has a large volume of distribution, estimated at 618 L, suggesting extensive distribution into tissues.[3]
Metabolism: OCA is extensively metabolized in the liver. The primary metabolic pathway is conjugation with the amino acids glycine and taurine, forming glyco-obeticholic acid and tauro-obeticholic acid. These conjugated metabolites are pharmacologically active and undergo enterohepatic circulation.
Excretion: Elimination of OCA and its metabolites is predominantly through biliary secretion into the feces, which accounts for approximately 87% of the administered dose. Renal excretion is a minor pathway, accounting for less than 3% of the dose.
Summary of Key Pharmacokinetic Parameters
The table below summarizes key PK parameters for obeticholic acid based on data from clinical studies in healthy volunteers and patients.
The characterization of a potent and selective nuclear receptor agonist like OCA requires robust in vitro and bioanalytical methods. These protocols are essential for confirming target engagement, understanding dose-response relationships, and supporting clinical pharmacokinetic studies.
In Vitro Assay for FXR Agonism: Luciferase Reporter Assay
This assay is a gold-standard method for quantifying the ability of a compound to activate a nuclear receptor and drive the transcription of a target gene.
Principle: Cells are engineered to express the full-length FXR protein and a reporter gene (e.g., luciferase) whose transcription is controlled by an FXR response element. When an agonist like OCA activates FXR, the receptor binds to the response element and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of FXR activation.
Step-by-Step Methodology:
Cell Culture & Transfection:
HEK293T or a similar cell line is cultured under standard conditions (e.g., DMEM, 10% FCS, 37°C, 5% CO2).
Cells are transiently transfected with three plasmids: an FXR expression vector, a reporter plasmid containing an FXRE-driven luciferase gene (e.g., pFR-Luc), and a control plasmid for normalization (e.g., Renilla luciferase).[13]
Compound Incubation:
After allowing time for plasmid expression (~5 hours), the transfection medium is replaced with fresh medium containing the test compound (OCA) at various concentrations or a vehicle control (e.g., 0.1% DMSO).[13]
Cells are incubated with the compound for a set period, typically 12-24 hours, to allow for transcriptional activation and protein expression.[13][14]
Lysis and Luminescence Reading:
The cells are lysed to release the expressed luciferase enzymes.
Luciferase and Renilla substrates are added sequentially using a dual-luciferase assay system.
The luminescence from both firefly (FXR-driven) and Renilla (control) luciferase is measured using a luminometer.[13]
Data Analysis:
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
The fold activation relative to the vehicle control is calculated for each compound concentration.
Data are plotted on a semi-log scale, and a dose-response curve is fitted to determine the EC50 value (the concentration that produces 50% of the maximal response).
Figure 2. Workflow for an FXR Luciferase Reporter Assay.
Bioanalytical Method: LC-MS/MS for Quantifying OCA in Plasma
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for accurately and sensitively quantifying drugs and their metabolites in complex biological matrices like plasma.
Principle: The method involves three key stages. First, OCA and its metabolites are chemically extracted from the plasma matrix. Second, the extracted components are separated using high-performance liquid chromatography (HPLC). Third, the separated molecules are ionized and detected by a tandem mass spectrometer, which provides exceptional selectivity and sensitivity by monitoring specific mass-to-charge (m/z) transitions for each analyte.
Step-by-Step Methodology:
Sample Preparation (Extraction):
An internal standard (typically a stable isotope-labeled version of the analyte) is added to a small volume of plasma (e.g., 250 µL).[12][15]
The analytes are extracted from the plasma proteins and other interfering substances. Solid-Phase Extraction (SPE) is a common and robust technique used for this purpose.[12][16]
Chromatographic Separation (LC):
The extracted sample is injected into an HPLC system.
A C18 reverse-phase column is typically used to separate OCA, its metabolites, and the internal standard based on their hydrophobicity.[17]
A mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) is used to elute the compounds from the column at distinct retention times.[17]
Mass Spectrometric Detection (MS/MS):
The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. It selectively monitors a specific precursor-to-product ion transition for each analyte (e.g., for OCA, m/z 465.3 → 419.3).[17] This highly specific detection method minimizes interference from other molecules in the sample.
Quantification:
A calibration curve is generated by analyzing samples with known concentrations of the analytes.
The peak area ratio of the analyte to the internal standard is used for quantification. The concentration of OCA in unknown samples is determined by interpolating their peak area ratios from the calibration curve. The method is validated for linearity, accuracy, and precision according to regulatory guidelines.[12][15]
Figure 3. Bioanalytical Workflow for OCA using LC-MS/MS.
Clinical Implications and Future Directions
The pharmacology and pharmacokinetics of obeticholic acid are well-defined, providing a solid foundation for its clinical use. In PBC, OCA has demonstrated significant efficacy in reducing alkaline phosphatase (ALP) and bilirubin levels, key biochemical markers associated with disease progression and adverse outcomes.[1]
Ongoing research and clinical trials continue to explore the broader therapeutic potential of OCA. A primary area of investigation is non-alcoholic steatohepatitis (NASH), a more prevalent chronic liver disease for which there are currently no approved therapies.[1][2] The anti-inflammatory and anti-fibrotic properties of FXR agonism make OCA a promising candidate for treating this condition. However, management of side effects, particularly pruritus (itching) and effects on lipid profiles (increases in LDL cholesterol), remains an important consideration in its clinical application.
Conclusion
Obeticholic acid represents a triumph of rational drug design, leveraging a deep understanding of bile acid physiology to create a potent, first-in-class FXR agonist. Its well-characterized pharmacology, centered on the multifaceted regulation of bile acid homeostasis, provides a clear mechanism for its therapeutic benefit in cholestatic liver diseases like PBC. The robust pharmacokinetic profile and the development of validated bioanalytical methods have enabled precise clinical evaluation and dose optimization. As research continues, the full therapeutic scope of this important molecule will be further elucidated, potentially offering new hope for patients with a range of challenging liver and metabolic diseases.
References
What is the mechanism of Obeticholic acid? - Patsnap Synapse. (2024, July 17). Available from: [Link]
Keshvani, N., et al. (2023, February 28). Obeticholic Acid—A Pharmacological and Clinical Review. MDPI. Available from: [Link]
Tariq, M. & Vashisht, R. (2024, July 1). Obeticholic Acid. StatPearls - NCBI Bookshelf. Available from: [Link]
Keshvani, N., et al. (2025, October 29). Obeticholic Acid—A Pharmacological and Clinical Review. ResearchGate. Available from: [Link]
Wool, D. R., & Shaffer, E. (2017). Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis. PMC - NIH. Available from: [Link]
Pharmacology of Obeticholic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube. Available from: [Link]
Carino, A., et al. (2025, September 22). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. Available from: [Link]
Clare, P. A. (n.d.). Obeticholic Acid, FXR Agonists, Liver Disease and Plasma Biomarkers. Jacobs Publishers. Available from: [Link]
Lee, J., et al. (2021, April 28). Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists. PMC - NIH. Available from: [Link]
Keshvani, N., et al. (2023, February 28). Obeticholic Acid—A Pharmacological and Clinical Review. MDPI. Available from: [Link]
Study Details | NCT01904539 | Hepatic Impairment Trial of Obeticholic Acid. ClinicalTrials.gov. Available from: [Link]
Valluri, V. R., et al. (2021, April 15). A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study. PubMed. Available from: [Link]
207999Orig1s000. accessdata.fda.gov. (2016, May 26). Available from: [Link]
The protective effect and mechanism of the FXR agonist obeticholic acid via targeting gut microbiota in non-alcoholic fatty liver disease. Dove Medical Press. (2019, July 5). Available from: [Link]
Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic. SSRN. Available from: [Link]
What is the mechanism of action and uses of Obeticholic acid (Ocaliva)? - Dr.Oracle. (2025, April 4). Available from: [Link]
Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry. ResearchGate. (2025, August 10). Available from: [Link]
Li, Y., et al. (2022, July 12). A Sensitive HPLC-MS/MS Method for Determination of Obeticholic Acid in Human Plasma: Application to a Pharmacokinetic Study in Healthy Volunteers. PubMed. Available from: [Link]
Simultaneous Determination of Obeticholic Acid and its Two Major Metabolites in Human Plasma after Administration of Obeticholic Acid Tablets Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. SSRN. (2024, June 25). Available from: [Link]
Obeticholic acid improves hepatic bile acid excretion in patients with primary biliary cholangitis. Aarhus University - Pure. (2021, January 15). Available from: [Link]
Obeticholic Acid—From PK Model to Drug Label. Certara. (2017, June 1). Available from: [Link]
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Development and in vitro Profiling of Dual FXR/LTA4H Modulators. PMC - NIH. Available from: [Link]
6-Ethylchenodeoxycholic acid bile acid receptor selectivity
An In-Depth Technical Guide to the Bile Acid Receptor Selectivity of 6-Ethylchenodeoxycholic Acid (Obeticholic Acid) Executive Summary 6α-Ethylchenodeoxycholic acid (6-ECDCA), widely known as Obeticholic Acid (OCA) or IN...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Bile Acid Receptor Selectivity of 6-Ethylchenodeoxycholic Acid (Obeticholic Acid)
Executive Summary
6α-Ethylchenodeoxycholic acid (6-ECDCA), widely known as Obeticholic Acid (OCA) or INT-747, is a semi-synthetic bile acid analogue that has emerged as a cornerstone in the therapeutic landscape for chronic liver diseases.[1][2][3][4] Its clinical efficacy, particularly in Primary Biliary Cholangitis (PBC) and its investigation for Non-alcoholic Steatohepatitis (NASH), is rooted in its specific interaction with bile acid receptors.[1][5] This guide provides a detailed technical examination of the receptor selectivity profile of 6-ECDCA, focusing on its potent agonism of the Farnesoid X Receptor (FXR) and its comparatively minimal activity at the Takeda G-protein-coupled Receptor 5 (TGR5). We will dissect the causality behind its selectivity, detail the state-of-the-art methodologies used for its characterization, and illustrate the downstream signaling consequences of receptor activation. This document serves as a comprehensive resource for professionals engaged in the research and development of bile acid-based therapeutics.
6-Ethylchenodeoxycholic Acid and its Primary Molecular Targets
The Genesis of a Potent Therapeutic: 6-ECDCA (Obeticholic Acid)
Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling hormones that regulate a vast network of metabolic pathways. This paradigm shift was driven by the discovery of dedicated bile acid-activated receptors.[6] The natural primary bile acid chenodeoxycholic acid (CDCA) was identified as an endogenous ligand for the nuclear receptor FXR, but its potency is modest, with EC50 values typically in the 10-50 μM range.[7][8] This prompted the rational design of synthetic analogues with improved pharmacological properties.
6-ECDCA was synthesized through the introduction of an ethyl group at the 6α position of the CDCA sterol nucleus.[7][9] This modification dramatically enhances its potency, establishing 6-ECDCA as the first-in-class, potent, and selective FXR agonist approved for clinical use.[5][10]
The Core Regulators: Farnesoid X Receptor (FXR) and TGR5
To understand the selectivity of 6-ECDCA, it is essential to first understand its primary molecular targets:
Farnesoid X Receptor (FXR, NR1H4): A nuclear hormone receptor highly expressed in enterohepatic tissues (liver and intestine).[5][8] As a ligand-activated transcription factor, FXR functions as the master regulator of bile acid homeostasis. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) to control the expression of genes involved in bile acid synthesis, transport, and detoxification, as well as lipid and glucose metabolism.[5][6][11]
Takeda G-protein-coupled Receptor 5 (TGR5, GPBAR1): A G protein-coupled receptor located on the cell membrane.[12][13] TGR5 is expressed in various tissues, including the intestine, brown adipose tissue, and macrophages.[14] Its activation by bile acids does not directly regulate gene transcription but initiates intracellular signaling cascades, primarily through Gαs-protein stimulation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels.[11][14] This pathway is crucial for modulating energy expenditure, inflammation, and the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[11][14][15]
Quantitative Analysis of 6-ECDCA Receptor Selectivity
The therapeutic utility of a ligand is defined by its potency (the concentration required to elicit a response) and its selectivity (the degree to which it acts on a specific target over others). 6-ECDCA's profile is characterized by its high potency and selectivity for FXR.
High-Potency Agonism at the Farnesoid X Receptor (FXR)
Early studies established 6-ECDCA as a highly potent FXR agonist, demonstrating an EC50 of 99 nM in a cell-based transactivation assay—a more than 100-fold increase in potency compared to its parent compound, CDCA.[7][9] Subsequent, more direct biophysical assays, such as the AlphaScreen coactivator recruitment assay, have quantified its potency with even greater precision, revealing an EC50 value of approximately 76 nM for inducing the recruitment of the SRC-1 coactivator peptide to the FXR ligand-binding domain.[16] This potent activation is the primary mechanism behind its anticholestatic and metabolic effects.[1][7]
Comparative Activity at Takeda G-protein-coupled Receptor 5 (TGR5)
While 6-ECDCA is predominantly an FXR agonist, it does possess some activity at TGR5, though at significantly lower potency. Studies have reported an EC50 value for 6-ECDCA at TGR5 of approximately 0.9 µM (900 nM).[8] When compared to its nanomolar potency at FXR, this demonstrates a clear selectivity window, indicating that at therapeutic concentrations relevant for FXR activation, the effects on TGR5 are likely to be minimal.
This selectivity is a key differentiator from other bile acid derivatives. For instance, the introduction of a C23(S)-methyl group to the side chain of 6-ECDCA reverses the activity profile, yielding compounds that are highly selective for TGR5.[17][18][19] Conversely, further modification of 6-ECDCA, such as the addition of a 23-sulfate group, resulted in the creation of INT-767, a potent dual agonist for both FXR and TGR5.[15][20]
Data Summary: A Comparative Ligand Profile
The distinct selectivity profiles of 6-ECDCA and related compounds underscore the fine-tuning possible through medicinal chemistry. The following table summarizes the quantitative potency data for key bile acid receptor agonists.
Methodologies for Profiling Bile Acid Receptor Activity
A rigorous assessment of receptor selectivity requires a multi-tiered experimental approach, moving from direct biochemical binding assays to cell-based functional assays and finally to downstream target validation.
Protocol: Determining FXR Ligand Binding via Lanthanide-Based FRET (LRET) Assay
This assay quantifies the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide. It is a robust, high-throughput method for determining ligand potency.[22][23][24]
Principle: The assay relies on Förster Resonance Energy Transfer between a Terbium (Tb) chelate (donor) conjugated to an anti-GST antibody that binds a GST-tagged FXR-LBD, and a fluorescent acceptor (e.g., fluorescein) conjugated to a coactivator peptide (e.g., SRC-1). When the ligand (6-ECDCA) binds to the LBD, it induces a conformational change that promotes coactivator peptide binding, bringing the donor and acceptor into proximity and generating a FRET signal.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA). Serially dilute 6-ECDCA and control compounds in the assay buffer.
Protein Preparation: Recombinantly express and purify GST-tagged human FXR-LBD and a biotinylated coactivator peptide (e.g., from the SRC-1 nuclear receptor binding domain).
Assay Plate Setup: In a 384-well microplate, add the test compounds (e.g., 6-ECDCA).
Reaction Assembly: Add a mixture containing the GST-FXR-LBD, the biotinylated coactivator peptide, a Terbium-coupled anti-GST antibody, and a streptavidin-linked acceptor fluorophore (e.g., d2).
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
Data Acquisition: Read the plate using a time-resolved fluorescence reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for FXR Ligand Binding LRET Assay.
Protocol: Quantifying TGR5 Activation via Cell-Based CRE-Luciferase Reporter Assay
This functional assay measures the ability of a compound to activate TGR5 and initiate its downstream cAMP-mediated signaling cascade.[13][25][26]
Principle: HEK293T or CHO cells are transiently transfected with two plasmids: one expressing human TGR5 and another containing a luciferase reporter gene under the control of a promoter with multiple cAMP Response Elements (CREs). TGR5 activation by a ligand like lithocholic acid (LCA, a potent endogenous agonist) or a test compound increases intracellular cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates the CREB transcription factor, which binds to the CREs on the reporter plasmid and drives luciferase expression. The resulting luminescence is proportional to TGR5 activation.
Step-by-Step Methodology:
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
Transfection: Plate cells in a 96-well plate. On the following day, co-transfect the cells with a human TGR5 expression vector and a CRE-luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine).
Compound Treatment: After 24 hours of transfection, replace the medium with a serum-free medium containing serial dilutions of 6-ECDCA or control compounds (e.g., LCA as a positive control).
Incubation: Incubate the cells for an additional 6-18 hours to allow for receptor activation and luciferase protein expression.
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells using a luciferase lysis buffer. Add a luciferase substrate solution to the lysate.
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis: Normalize the luminescence signal to a control (e.g., vehicle-treated cells). Plot the normalized response against the logarithm of the compound concentration to determine the EC50 value.
Protocol: Validating Target Engagement via qPCR of Downstream Genes
This method confirms that receptor activation by the ligand translates into the expected regulation of endogenous target genes in a relevant cell type (e.g., HepG2 human hepatoma cells for FXR).
Principle: Cells are treated with the compound of interest. Following treatment, total RNA is extracted and reverse-transcribed into cDNA. Quantitative PCR (qPCR) is then used to measure the relative expression levels of known FXR target genes, such as SHP (Small Heterodimer Partner, an inhibitor of bile acid synthesis) and BSEP (Bile Salt Export Pump), normalized to a housekeeping gene.
Step-by-Step Methodology:
Cell Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with 6-ECDCA at various concentrations for a specified time (e.g., 24 hours).
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol-based method. Quantify RNA and assess its integrity.
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (SHP, BSEP) and a housekeeping gene (GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
Data Acquisition: Run the qPCR reaction on a real-time PCR cycler. The instrument will monitor the fluorescence increase as the target DNA is amplified.
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to vehicle-treated controls.
The high selectivity of 6-ECDCA for FXR ensures that its primary therapeutic effects are mediated through the nuclear receptor signaling pathway, avoiding widespread activation of TGR5-mediated pathways at similar concentrations.
The FXR Nuclear Receptor Signaling Cascade
Activation of FXR by 6-ECDCA in a hepatocyte initiates a transcriptional cascade to restore bile acid homeostasis. The binding of 6-ECDCA to FXR promotes the recruitment of coactivators and the formation of an active FXR/RXR heterodimer. This complex then directly upregulates genes like SHP and BSEP. SHP, in turn, acts as a transcriptional repressor, inhibiting the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[11][27] This feedback loop effectively reduces the overall bile acid pool, alleviating cholestatic injury.
Caption: 6-ECDCA-mediated FXR signaling pathway.
The TGR5-cAMP Membrane Receptor Pathway
In contrast, the TGR5 pathway is initiated at the cell surface. Ligand binding activates a G-protein, leading to cAMP production and PKA activation. This cascade is particularly important in intestinal enteroendocrine L-cells, where it triggers the secretion of GLP-1, a hormone that enhances insulin secretion and improves glucose tolerance.[11][14][15] While 6-ECDCA can activate this pathway, it requires higher concentrations than those needed for robust FXR activation. This separation of effective concentrations is the cornerstone of its selective action.
Caption: General TGR5 signaling pathway.
Conclusion and Future Directions
6-Ethylchenodeoxycholic acid (Obeticholic Acid) is a seminal example of rational drug design, yielding a molecule with high potency and clinically relevant selectivity for the Farnesoid X Receptor. Its therapeutic efficacy in cholestatic liver diseases is a direct consequence of this targeted engagement with the primary regulator of bile acid homeostasis. The methodologies detailed herein—from biophysical binding assays to cell-based functional readouts—represent the gold standard for characterizing the selectivity of bile acid receptor modulators. Understanding this selectivity is not merely an academic exercise; it is fundamental to predicting clinical efficacy and potential side effects. As the field moves towards developing next-generation FXR agonists and dual- or multi-receptor agonists, the principles and protocols established through the study of 6-ECDCA will continue to provide an essential framework for innovation in the treatment of metabolic and liver diseases.
References
Miyazaki-Anzai S, Masuda M, Levi M, Keenan AL, Miyazaki M (2014) Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis. PLOS ONE 9(9): e108270. [Link]
Wang XX, Edelstein MH, Gafter U, et al. (2018) FXR/TGR5 Dual Agonist Prevents Progression of Nephropathy in Diabetes and Obesity. Journal of the American Society of Nephrology 29(1):118-137. [Link]
Pellicciari R, Fiorucci S, Camaioni E, et al. (2002) 6alpha-Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity. Journal of Medicinal Chemistry 45(17):3569-72. [Link]
Gabbia D, Carli M, De Martin S. (2017) The dual FXR/TGR5 agonist INT-767 counteracts nonalcoholic steatohepatitis and visceral adipose tissue dysfunction in a rabbit model of high fat diet-induced metabolic syndrome. Endocrine Abstracts 50:EP879. [Link]
Akare S, Deodhar M, Kulkarni S, et al. (2012) An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor (FXR). Steroids 77(13):1335-8. [Link]
Pellicciari R, Fiorucci S, Camaioni E, et al. (2002) 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry 45(17):3569-72. [Link]
McMahan RH, Kendig EL, Chiang JYL, et al. (2019) FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice. Hepatology Communications 3(10):1337-1351. [Link]
Pellicciari R, Fiorucci S, Camaioni E, et al. (2002) 6α-Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity. ResearchGate. [Link]
Jiang T, Wang XX, Ferrell JM, et al. (2022) The role of FXR and TGR5 in reversing and preventing progression of Western diet-induced hepatic steatosis, inflammation, and fibrosis in mice. Journal of Biological Chemistry 298(11):102530. [Link]
Pellicciari R, Gioiello A, Macchiarulo A, et al. (2009) Chapter 10: TGR5 Agonists in Development. The Royal Society of Chemistry. [Link]
Miyazaki-Anzai S, Masuda M, Keenan AL, et al. (2017) Bile Acid Receptor Activation Ameliorates Metabolic Disorders by Differentially Activating FXR or TGR5. Arteriosclerosis, Thrombosis, and Vascular Biology 37:A398. [Link]
Wang S, Chen S, Zhang M, et al. (2023) Gut microbiota-related bile acid metabolism-FXR/TGR5 axis impacts the response to anti-α4β7-integrin therapy in humanized mice with colitis. Gut Microbes 15(1):2233989. [Link]
Pathak P, Chiang JYL. (2017) Intestinal FXR and TGR5 signaling in metabolic regulation. Hepatobiliary Surgery and Nutrition 6(2):84-93. [Link]
Llewellyn J, Likhitsup A, Otgonsuren M, et al. (2023) Obeticholic Acid—A Pharmacological and Clinical Review. Medicina 59(3):490. [Link]
Rizzo G, Passeri D, De Franco F, et al. (2010) Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist. Molecular Pharmacology 78(4):617-30. [Link]
Pellicciari R, Gioiello A, Macchiarulo A, et al. (2009) Discovery of 6alpha-ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. Journal of Medicinal Chemistry 52(24):7958-61. [Link]
Rizzo G, Passeri D, De Franco F, et al. (2010) Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist. Molecular Pharmacology 78(4):617-30. [Link]
Chen X, Xu H, Ding L, et al. (2015) Identification of miR-26a as a Target Gene of Bile Acid Receptor GPBAR-1/TGR5. PLOS ONE 10(6):e0131294. [Link]
Structures of INT-767, INT-747, and INT-777 and summary of FXR and TGR5... ResearchGate. [Link]
Pellicciari R, Gioiello A, Macchiarulo A, et al. (2009) Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. Journal of Medicinal Chemistry 52(24):7958-7961. [Link]
Costantino G, Macchiarulo A, Entrena-Guadix A, et al. (2003) Binding mode of 6ECDCA, a potent bile acid agonist of the farnesoid X receptor (FXR). Bioorganic & Medicinal Chemistry Letters 13(11):1865-8. [Link]
Human TGR5 Reporter Assay Kit. Indigo Biosciences. [Link]
Piston DW, Marriott G. (2021) Lanthanide-based resonance energy transfer biosensors for live-cell applications. Methods in Cell Biology 164:185-202. [Link]
TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available. Indigo Biosciences. [Link]
Baghdasaryan A, Claudel T, Gumhold J, et al. (2011) Dual farnesoid X receptor/TGR5 agonist INT-767 reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output. Hepatology 54(4):1303-12. [Link]
Fiorucci S, Clerici C, Antonelli E, et al. (2011) Farnesoid X receptor agonist for the treatment of liver and metabolic disorders: focus on 6-ethyl-CDCA. Current Medicinal Chemistry 18(23):3445-58. [Link]
Llewellyn J, Likhitsup A, Otgonsuren M, et al. (2023) Obeticholic Acid—A Pharmacological and Clinical Review. ResearchGate. [Link]
Al-Dury S, Rawat M, Lleo A, et al. (2016) Obeticholic acid for the treatment of primary biliary cholangitis. Expert Opinion on Investigational Drugs 25(10):1211-9. [Link]
Al-Dury S, Rawat M, Lleo A, et al. (2016) Obeticholic acid for the treatment of primary biliary cholangitis. Arizona State University Library. [Link]
Lee J, Hong SW, Chae SW, et al. (2018) Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis. Experimental & Molecular Medicine 50(12):1-10. [Link]
Sepe V, Renga B, Festa C, et al. (2015) Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking. Scientific Reports 5:15336. [Link]
Pellicciari R, Gioiello A, Macchiarulo A, et al. (2009) Discovery of 6 alpha-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. ResearchGate. [Link]
Pellicciari R, Gioiello A, Macchiarulo A, et al. (2008) Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry 51(6):1796-1808. [Link]
Wang Y, Aoki T, Udy G, et al. (2022) Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Molecular Biosciences 9:848227. [Link]
Mudaliar S, Henry RR, Sanyal AJ, et al. (2013) Efficacy and safety of the farnesoid X receptor agonist obeticholic acid in patients with type 2 diabetes and nonalcoholic fatty liver disease. Gastroenterology 145(3):574-82.e1. [Link]
Selvin PR, Chen J, O'Brien J, et al. (2006) Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances. Journal of the American Chemical Society 128(25):8134-5. [Link]
Carino A, Marchianò S, Biagioli M, et al. (2019) Introduction of Nonacidic Side Chains on 6-Ethylcholane Scaffolds in the Identification of Potent Bile Acid Receptor Agonists with Improved Pharmacokinetic Properties. Molecules 24(6):1043. [Link]
Selvin PR, Chen J, O'Brien J, et al. (2006) Improving Lanthanide-Based Resonance Energy Transfer Detection by Increasing Donor-Acceptor Distances. R Discovery. [Link]
Piston DW, Marriott G. (2021) Lanthanide-based resonance energy transfer biosensors for live-cell applications. ResearchGate. [Link]
Long Y, Rao Y. (2017) Chemoproteomic Profiling of Bile Acid Interacting Proteins. ACS Central Science 3(5):464-471. [Link]
Application Note: Scalable Synthesis of 6-Ethylchenodeoxycholic Acid (Obeticholic Acid)
Abstract 6-Ethylchenodeoxycholic acid (Obeticholic Acid, OCA) is a semi-synthetic bile acid analogue and a first-in-class farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis (PBC). Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
6-Ethylchenodeoxycholic acid (Obeticholic Acid, OCA) is a semi-synthetic bile acid analogue and a first-in-class farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis (PBC). This application note details a robust, step-by-step synthesis protocol starting from Chenodeoxycholic Acid (CDCA). Unlike early discovery routes that utilized toxic reagents (e.g., HMPA) and suffered from low yields (<5%), this guide focuses on a scalable, chemically defined pathway optimized for stereochemical integrity at the critical C6 (α-ethyl) and C7 (α-hydroxyl) positions.
Introduction & Retrosynthetic Analysis
The synthesis of OCA presents two primary stereochemical challenges:
C6-Alkylation: Installing an ethyl group at the C6 position in the
-orientation.
C7-Stereochemistry: Maintaining or restoring the C7 hydroxyl group to the
-orientation (axial) after the necessary oxidation state manipulations.
The most reliable synthetic strategy involves the "Silyl Enol Ether" route. This pathway proceeds via the oxidation of CDCA to 7-keto-lithocholic acid, followed by the formation of a thermodynamic silyl enol ether, aldol condensation with acetaldehyde, and a multi-step reduction sequence.
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise synthetic pathway for Obeticholic Acid from CDCA, highlighting the critical inversion and restoration of stereocenters.
Materials & Reagents
Reagent Category
Specific Chemical
Grade/Purity
Purpose
Starting Material
Chenodeoxycholic Acid (CDCA)
>98%
Precursor scaffold
Oxidants
Sodium Hypochlorite (NaOCl)
10-13% soln
Green oxidation of C7-OH
TEMPO
Catalyst
Radical oxidant catalyst
Bases
Lithium Diisopropylamide (LDA)
2.0 M in THF
Kinetic deprotonation
Sodium Hydroxide (NaOH)
Pellets
Hydrolysis & Epimerization
Silylating Agent
Trimethylsilyl Chloride (TMSCl)
>99%
Enol ether formation
Electrophile
Acetaldehyde
>99%
C6-Ethyl source (Aldol)
Catalysts
Boron Trifluoride Etherate (BF3·Et2O)
48% BF3
Lewis acid for Aldol
Palladium on Carbon (Pd/C)
10% loading
Hydrogenation
Reductant
Sodium Borohydride (NaBH4)
Powder
Ketone reduction
Step-by-Step Synthesis Protocol
Step 1: Protection and Selective Oxidation
Objective: Convert CDCA to 7-keto-lithocholic acid methyl ester (7-KLCA-ME).
Rationale: The C24 carboxylic acid must be protected to prevent interference during base-mediated steps. The C7 hydroxyl is oxidized to a ketone to increase the acidity of the C6 protons, enabling functionalization.
Esterification: Dissolve CDCA (100 g) in Methanol (600 mL). Add catalytic H2SO4 (1 mL). Reflux for 3 hours. Neutralize with NaHCO3, concentrate, and extract with EtOAc.
Oxidation: Dissolve the crude ester in CH2Cl2. Add TEMPO (0.01 eq) and NaBr (0.1 eq). Cool to 0°C.[1]
Add NaOCl solution dropwise, maintaining pH ~9 with NaHCO3. Stir until TLC indicates consumption of starting material (~1-2 h).
Quench: Add aqueous Na2S2O3. Separate layers, dry organic phase (Na2SO4), and concentrate.
Criticality: Kinetic control (LDA at -78°C) is preferred to ensure deprotonation occurs at C6 rather than C8, although the C6 position is thermodynamically favored in 7-keto steroids.
Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C.
Base Addition: Add LDA (1.1 eq).
Substrate Addition: Add 7-KLCA-ME (dissolved in THF) dropwise over 30 mins. Stir for 45 mins at -78°C.
Trapping: Add TMSCl (1.5 eq) rapidly. Stir for 20 mins.
Workup: Quench with saturated NaHCO3 (cold). Extract with hexane/EtOAc.
Note: The silyl enol ether is moisture sensitive. Use immediately in Step 3.
Step 3: Mukaiyama Aldol Condensation
Objective: Install the ethylidene moiety at C6.
Dissolve the crude silyl enol ether in dry CH2Cl2. Cool to -60°C.
Add Acetaldehyde (2.0 eq) followed by BF3·Et2O (1.1 eq) dropwise.
Stir for 2 hours, allowing the temperature to rise to -20°C.
Workup: Quench with water. The acidic workup typically eliminates the intermediate aldol (alcohol) to the 6-ethylidene-7-keto derivative spontaneously.
Observation: Product is a mixture of E/Z isomers.[1]
Step 4: Hydrogenation and Epimerization (The "Telescoped" Sequence)
Objective: Reduce the double bond and establish 6
stereochemistry.
Mechanism: Hydrogenation of the 6-ethylidene typically yields the 6
-ethyl (kinetic product) due to steric approach from the -face. Base-mediated equilibration converts this to the thermodynamically stable 6-ethyl (equatorial).
Hydrogenation: Dissolve 6-ethylidene intermediate in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 4 atm (60 psi) at 50°C for 4-6 hours.
Filtration: Filter off catalyst through Celite.
Epimerization: To the filtrate, add NaOH (aq) to reach pH >12. Heat to reflux for 4 hours.
Chemistry: This step hydrolyzes the methyl ester and epimerizes the C6 position from
to .
Step 5: Stereoselective Reduction of 7-Keto
Objective: Restore the C7 hydroxyl to the
(axial) orientation.
Expert Insight: Reduction of 7-keto-5
-cholanes with NaBH4 at room temperature often favors the 7-OH (equatorial, UDCA-like). However, heating the reaction (80-100°C) in aqueous base shifts the preference or allows equilibration to the 6-ethyl-7-hydroxy product (OCA).
Add NaBH4 (5 eq) to the hot alkaline solution from Step 4.
Stir at 90-100°C for 3 hours.
Workup: Cool to room temperature. Acidify carefully with dilute HCl to pH 3.
Isolation: The crude OCA precipitates. Filter and wash with water.[6]
Purification: Recrystallize from Butyl Acetate or Ethyl Acetate/Hexane.
Analytical Characterization
Parameter
Method
Acceptance Criteria
Identity
1H-NMR (400 MHz, CDCl3)
C6-Ethyl triplet at ~0.85 ppm. C7-H broad singlet at ~3.7 ppm (indicative of -OH).
Purity
HPLC (C18 column)
>98.0% Area
Stereochemistry
NOESY NMR
Correlation between C6-H (axial) and C7-H (equatorial) confirmed.[1]
Ensure reduction is performed at >90°C. Consider using Na/sec-BuOH if NaBH4 fails repeatedly (Pellicciari method).
References
Pellicciari, R., et al. (2002). 6α-Ethyl-chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity. Journal of Medicinal Chemistry.[8] Link
Lv, B. H., et al. (2021). A Novel Telescoped Kilogram-Scale Process for Preparation of Obeticholic Acid. Pharmaceutical Fronts.[1][9][10] Link
Intercept Pharmaceuticals. (2018). Preparation and uses of obeticholic acid.[1][4] U.S. Patent 10,047,117. Link
Yu, D. D., et al. (2012). An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA). Steroids.[2][4][6][11] Link
Application Note: In Vitro Formulation and Cell Culture Protocols for 6-Ethylchenodeoxycholic Acid (Obeticholic Acid)
Introduction & Mechanistic Overview Obeticholic acid (OCA; also known as 6-Ethylchenodeoxycholic acid, INT-747, or 6-ECDCA) is a highly potent, semi-synthetic bile acid analogue. It functions as a selective agonist of th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Obeticholic acid (OCA; also known as 6-Ethylchenodeoxycholic acid, INT-747, or 6-ECDCA) is a highly potent, semi-synthetic bile acid analogue. It functions as a selective agonist of the Farnesoid X Receptor (FXR), exhibiting an EC50 of approximately 99 nM—making it nearly 100-fold more potent than its endogenous counterpart, chenodeoxycholic acid (CDCA)[1],[2].
Due to its highly lipophilic steroidal backbone, OCA presents significant solubility challenges in aqueous environments. For researchers utilizing in vitro cell culture models—such as primary human hepatocytes or cholangiocarcinoma cell lines[3],[2]—proper dissolution and formulation are critical. Incorrect preparation can lead to micro-precipitation, resulting in poor bioavailability, irreproducible target engagement, and solvent-mediated cytotoxicity.
Fig 1. OCA-mediated FXR activation and downstream transcriptional regulation of bile acid synthesis.
Physicochemical Properties & Solubility Profile
Understanding the physical limits of OCA is the first step in experimental design. The compound is entirely insoluble in water but highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol[1],[4],[5].
Table 1: Quantitative Solubility Data for Obeticholic Acid
Experimental Protocol: Reconstitution and Dilution
As a best practice in drug development and pharmacology, the preparation of lipophilic compounds must account for solvent hygroscopicity, thermal stability, and cellular toxicity thresholds.
Causality in Experimental Choices
Solvent Selection (Anhydrous DMSO): DMSO is the gold standard for OCA because it effectively disrupts the stable crystalline lattice of the lipophilic steroidal core. However, DMSO is highly hygroscopic. Using newly opened, anhydrous DMSO is critical; water ingress dramatically reduces OCA's solubility limit, causing it to crash out of solution as invisible micro-precipitates that artificially lower the effective concentration[1].
Sonication: OCA powder can clump. Mild sonication provides the activation energy necessary to achieve a homogenous solution without degrading the compound thermally[4].
Aliquoting Strategy: Repeated freeze-thaw cycles cause localized concentration gradients (cryo-concentration) and compound precipitation. Single-use aliquots stored at -80°C maintain stability for up to 6 months[1],[4].
Media Dilution & "Solvent Shock": Pipetting a highly concentrated DMSO stock directly into cold media causes rapid solvent diffusion and local temperature drops, forcing hydrophobic OCA molecules to aggregate. Pre-warming media to 37°C prevents this. Furthermore, the final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization in delicate primary cells[3].
Step-by-Step Methodology
Phase 1: Preparation of 100 mM Master Stock
Equilibrate the OCA lyophilized powder to room temperature for 30 minutes in a desiccator before opening to prevent ambient moisture condensation.
Weigh out exactly 4.21 mg of OCA powder into a sterile, low-bind microcentrifuge tube.
Add 100 µL of room-temperature, anhydrous DMSO to achieve a 100 mM master stock.
Vortex vigorously for 30 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear[4].
Phase 2: Aliquoting and Storage
Dispense the 100 mM stock into 5 µL or 10 µL single-use aliquots using low-bind tubes.
Flash-freeze in liquid nitrogen and transfer immediately to a -80°C freezer. (Note: OCA in solution is stable at -80°C for at least 6 months[1]).
Phase 3: Preparation of Working Solution (Cell Culture)
Thaw a single aliquot at room temperature. Crucial: Vortex immediately after thawing to ensure any micro-precipitates formed during the freezing process are completely re-dissolved.
Perform an intermediate serial dilution in DMSO if your target concentration is low. For example, to achieve a 1 µM final concentration in media, first dilute the 100 mM stock 1:100 in DMSO to create a 1 mM intermediate stock.
Add 1 µL of the 1 mM intermediate stock per 1 mL of pre-warmed (37°C) complete culture media[3]. This yields a 1 µM final OCA concentration with exactly 0.1% DMSO.
Invert the media gently to mix. Do not vortex protein-rich media to avoid foaming.
Fig 2. Step-by-step workflow for OCA reconstitution, storage, and application in cell culture.
Protocol Validation & Quality Control (Self-Validating System)
To ensure the integrity of your experimental data, every formulation protocol must be treated as a self-validating system. Do not assume the drug is active simply because it was added to the well. Implement the following QC checks:
Physical Validation (Microscopy): Before applying the OCA-spiked media to your cells, observe a 100 µL droplet under an inverted phase-contrast microscope at 20x or 40x magnification. The presence of highly refractive micro-crystals indicates that the OCA has crashed out of solution (often due to water contamination in the DMSO or adding the stock to cold media). The solution must be completely devoid of particulates.
Functional Validation (Biomarker Expression): OCA is a potent transcriptional regulator. To validate target engagement and drug solubility, treat a parallel well of HepG2 cells or primary human hepatocytes with 1 µM OCA for 24 to 72 hours. Extract total RNA and perform RT-qPCR. A successfully formulated OCA treatment will yield a massive, dose-dependent upregulation of FGF-19 (often >100-fold) and SHP (Small Heterodimer Partner), alongside a significant suppression of CYP7A1 mRNA levels[2]. If this transcriptional signature is absent, the drug is either degraded or precipitated.
PLOS One. The FXR agonist obeticholic acid inhibits the cancerogenic potential of human cholangiocarcinoma.[Link]
Pharmacology Research & Perspectives (via PMC). Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes.[Link]
Introduction: The Analytical Imperative for a Potent FXR Agonist
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Detection and Quantification of 6-Ethylchenodeoxycholic Acid (6-ECDCA) 6α-ethyl-chenodeoxycholic acid (6-ECDCA),...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Detection and Quantification of 6-Ethylchenodeoxycholic Acid (6-ECDCA)
6α-ethyl-chenodeoxycholic acid (6-ECDCA), also known as obeticholic acid, is a potent and selective farnesoid X receptor (FXR) agonist.[1][2] Derived from the primary bile acid chenodeoxycholic acid (CDCA), 6-ECDCA exhibits significantly enhanced FXR activation, a key mechanism in regulating bile acid, lipid, and glucose homeostasis.[1][3] Its therapeutic potential in treating liver diseases such as primary biliary cholangitis (PBC) has been established, making the accurate and reliable quantification of this compound in various matrices a critical requirement for pharmaceutical development, quality control, and clinical research.[3][4]
This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the detection and quantification of 6-ECDCA. The methodology is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the chosen parameters to ensure adaptability and troubleshooting.
Principle of the Method: Leveraging Physicochemical Properties for Separation
The analytical strategy is built upon the principles of reversed-phase chromatography, which is ideally suited for separating moderately polar to nonpolar compounds like 6-ECDCA.
The Stationary Phase: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature. The steroidal backbone of 6-ECDCA, being nonpolar, establishes strong hydrophobic interactions with the C18 alkyl chains, leading to its retention on the column.[5][6]
The Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile and/or methanol) and an acidified aqueous buffer is employed. The acid, typically formic or phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid moiety on the 6-ECDCA molecule.[7][8] By maintaining the analyte in its neutral, protonated state (pH < pKa), consistent retention and symmetrical peak shapes are achieved. The gradient, which involves increasing the proportion of the organic solvent over time, is necessary to elute the analyte efficiently from the column.
Detection: Due to the absence of a strong chromophore in the 6-ECDCA structure, UV detection is performed at a low wavelength, typically around 200-210 nm, to detect the carboxyl group.[9][10] For higher sensitivity and specificity, especially in complex biological matrices, this HPLC method can be coupled with a mass spectrometer (MS).[6][11]
Instrumentation and Reagents
Reagents and Materials
6-Ethylchenodeoxycholic acid (6-ECDCA) reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Orthophosphoric acid (OPA) or Formic acid (LC-MS grade)
Ultrapure water (18.2 MΩ·cm)
Syringe filters (0.22 µm, PTFE or nylon)
Instrumentation
High-Performance Liquid Chromatography (HPLC) system equipped with:
Binary or Quaternary Gradient Pump
Autosampler
Column Thermostat
UV-Vis or Diode Array Detector (DAD)
Analytical Balance
Vortex Mixer
Centrifuge
Analytical Workflow Overview
The following diagram outlines the complete analytical process from sample preparation to final data analysis.
Caption: Workflow for 6-ECDCA quantification.
Detailed Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
This protocol is foundational for accurate quantification.
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 6-ECDCA reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution. A typical concentration range could be 2.5 µg/mL to 15 µg/mL, which is suitable for linearity assessment.[9]
Protocol 2: Sample Preparation from Human Plasma
This procedure uses protein precipitation, a common and effective technique for cleaning up plasma samples before HPLC analysis.[5]
Sample Collection: Collect 250 µL of human plasma (containing an anticoagulant like EDTA) into a microcentrifuge tube.
Protein Precipitation: Add 900 µL of ice-cold acetonitrile to the plasma sample. The acetonitrile disrupts the solvation of proteins, causing them to precipitate out of the solution.[5]
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
Supernatant Collection: Carefully pipette the clear supernatant into a clean tube, being careful not to disturb the protein pellet.
Evaporation (Optional but Recommended): For increased concentration and to remove the extraction solvent, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature below 40°C.
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase composition. Vortex to ensure the analyte is fully redissolved.
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter. The sample is now ready for injection.
Chromatographic Conditions & Method Validation
The following tables summarize the optimized HPLC conditions and the key validation parameters according to ICH guidelines, ensuring the method's reliability.
Parameter
Condition
HPLC Column
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)[9]
Table 2: Summary of Method Validation Parameters based on ICH Guidelines.
Conclusion
This application note provides a comprehensive and scientifically grounded RP-HPLC method for the detection and quantification of 6-Ethylchenodeoxycholic acid. The detailed protocols for standard preparation, sample extraction from plasma, and validated chromatographic conditions offer a reliable framework for routine analysis in quality control and research settings. The explanation of the underlying chromatographic principles empowers the user to adapt and troubleshoot the method effectively, ensuring high-quality, reproducible data in the critical analysis of this therapeutically significant bile acid analog.
References
Iida, T., et al. (2009). A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
ResearchGate. (2025). Protocol for extraction of bile acids from human faecal samples using HPLC? ResearchGate. Available at: [Link]
Lin, J. T., & Chen, G. T. (2001). Identification and quantitation of bile acids in bear bile by HPLC. Journal of Food and Drug Analysis. Available at: [Link]
Kiran Jyothi, V., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantification of Obeticholic Acid in Bulk and its Pharmaceutical Dosage Form. International Journal of Pharmaceutical Erudition. Available at: [Link]
ARUP Laboratories. (n.d.). Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. ARUP Laboratories. Available at: [Link]
Jones, M. L., et al. (2003). Method for Bile Acid Determination by High Performance Liquid Chromatography. The American Surgeon. Available at: [Link]
Trošt, K., et al. (2017). Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry. Clinica Chimica Acta. Available at: [Link]
Sun, J., et al. (2018). A validated RP-HPLC method for quantitative determination of related impurities of cholic acid bulk drugs. Acta Chromatographica. Available at: [Link]
Pellicciari, R., et al. (2011). Farnesoid X receptor agonist for the treatment of liver and metabolic disorders: focus on 6-ethyl-CDCA. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
SIELC Technologies. (2018). HPLC Method for Separation of Bile acids on Primesep B Column. SIELC Technologies. Available at: [Link]
Pellicciari, R., et al. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry. Available at: [Link]
European Medicines Agency. (2010). 6alpha-ethyl-chenodeoxycholic acid for treatment of primary biliary cirrhosis. European Medicines Agency. Available at: [Link]
H1 Connect. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. H1 Connect. Available at: [Link]
Strategic Overview & Translational Context 6-Ethylchenodeoxycholic acid (Obeticholic acid, OCA, INT-747) is a potent, semi-synthetic bile acid analog and a highly selective farnesoid X receptor (FXR) agonist[1]. Because...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Translational Context
6-Ethylchenodeoxycholic acid (Obeticholic acid, OCA, INT-747) is a potent, semi-synthetic bile acid analog and a highly selective farnesoid X receptor (FXR) agonist[1]. Because it was the first-in-class FXR agonist to demonstrate significant histological improvements in human clinical trials (such as the ), OCA is universally employed as the gold-standard positive control in preclinical non-alcoholic steatohepatitis (NASH) and metabolic dysfunction-associated steatohepatitis (MASH) drug development[1].
Designing an in vivo study with OCA requires precise formulation, optimal model selection, and a dosing regimen calibrated to murine bile acid kinetics, which differ significantly from human pharmacodynamics.
Mechanistic Framework: The FXR-SHP Axis
To utilize OCA effectively, researchers must understand the causality behind its pleiotropic effects on the liver. OCA does not directly inhibit fibrosis; rather, its efficacy is a downstream consequence of FXR activation[2].
Anti-Steatotic Causality: OCA binds to FXR, which upregulates the Small Heterodimer Partner (SHP). SHP acts as a transcriptional repressor of SREBP-1c, halting de novo lipogenesis and reducing hepatic lipid accumulation[3].
Anti-Inflammatory Causality: FXR activation directly inhibits the assembly of the NLRP3 inflammasome in Kupffer cells, preventing the cleavage and release of pro-inflammatory cytokines[3].
Anti-Fibrotic Causality: By reducing lipotoxicity and inflammation, OCA indirectly deactivates hepatic stellate cells, leading to a marked downregulation of collagen type I alpha 1 (Col1a1) and Galectin-3[2].
Figure 1: Mechanistic pathway of FXR agonism by Obeticholic Acid in mitigating NASH pathogenesis.
In Vivo Validation Protocol: A Self-Validating System
To ensure reproducibility, this protocol utilizes the , which faithfully replicates the metabolic syndrome (obesity, insulin resistance) seen in human NASH[3].
Phase 1: Formulation & Causality of Vehicle Selection
OCA is highly lipophilic. Dissolving it in standard aqueous buffers leads to precipitation and erratic gastrointestinal absorption.
Vehicle Preparation: Suspend OCA in 0.1% to 0.5% methylcellulose in sterile water. This creates a homogenous colloidal suspension, ensuring consistent dose delivery and reproducible pharmacokinetics[3].
Dose Rationale: Administer 30 mg/kg/day . While human clinical doses are much lower (10–25 mg/day total), murine bile acid pools are highly hydrophilic, and their baseline FXR binding kinetics necessitate a 30 mg/kg/day equivalent dose to achieve the target engagement required for histological resolution[2].
Phase 2: Dosing Regimen
Baseline Establishment: Feed ob/ob mice the AMLN diet for 12 to 14 weeks to establish baseline steatohepatitis and early-stage fibrosis[2].
Administration: Administer OCA (30 mg/kg) via oral gavage (PO) once daily.
Duration: Continue daily dosing for 8 weeks for histological endpoints (steatosis and fibrosis resolution)[2].
Phase 3: The Self-Validating Target Engagement Check
Do not wait 8 weeks to find out if your drug formulation failed. Every rigorous protocol must be self-validating.
Action: Incorporate a micro-cohort (n=3) and harvest liver tissue at Day 14 .
Validation: Quantify Cyp7a1 and Shp mRNA via RT-qPCR. Because FXR activation directly induces SHP (which represses CYP7A1), a >80% suppression of Cyp7a1 confirms that the OCA suspension is bioavailable and the dosing mechanics are flawless.
Quantitative Benchmarks & Expected Outcomes
When used as a positive control at 30 mg/kg/day, OCA should yield the following reproducible shifts in your vehicle-adjusted baseline data:
Note: While OCA is highly effective at reducing steatosis and inflammation, newer generation FXR agonists (e.g., INT-787) may show superior reductions in Col1a1 and Galectin-3[2]. Therefore, OCA serves as a reliable baseline comparator rather than the absolute therapeutic ceiling.
Translational Caveats
When interpreting data, drug development professionals must account for OCA's clinical side effects. In human trials, OCA is associated with dose-dependent pruritus and an increase in LDL cholesterol[1]. While wild-type mice do not accurately reflect human LDL shifts due to their HDL-dominant lipid profile, researchers utilizing humanized lipid models (e.g., CETP transgenic mice) should actively monitor lipid panels to capture this translational nuance.
References
1.[2] Adorini, L., Rigbolt, K., Feigh, M., Roth, J., & Erickson, M. (2024). "Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis." PLOS One, 19(4), e0300809. URL:[Link]
2.[3] Li, S., Zhuge, A., Wang, K., Xia, J., Wang, Q., Han, S., Shen, J., & Li, L. (2022). "Obeticholic acid and ferrostatin-1 differentially ameliorate non-alcoholic steatohepatitis in AMLN diet-fed ob/ob mice." Frontiers in Pharmacology, 13, 1081553. URL:[Link]
3.[1] Roy, P. P., Rahim, M. A., Yesmin, S. S., & Islam, S. B. (2022). "Treatment of Nonalcoholic Steatohepatitis by Obeticholic Acid: Current Status." Euroasian Journal of Hepato-Gastroenterology, 12(Suppl 1), S46-S50. URL:[Link]
Application Note: Storage, Handling, and Reconstitution Protocols for 6-Ethylchenodeoxycholic Acid (Obeticholic Acid)
Introduction & Mechanistic Overview 6-Ethylchenodeoxycholic acid, widely known as Obeticholic Acid (OCA) or INT-747, is a highly potent, semi-synthetic bile acid analogue utilized extensively in hepatology and metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
6-Ethylchenodeoxycholic acid, widely known as Obeticholic Acid (OCA) or INT-747, is a highly potent, semi-synthetic bile acid analogue utilized extensively in hepatology and metabolic research. As a selective agonist for the farnesoid X receptor (FXR)—a nuclear receptor predominantly expressed in the liver and intestines—OCA plays a critical role in regulating bile acid homeostasis, inflammation, and fibrotic pathways[1].
OCA was engineered to overcome the low potency of endogenous bile acids. It exhibits an EC50 of approximately 99 nM, making it roughly 100-fold more potent than its natural counterpart, chenodeoxycholic acid (CDCA)[2],[3]. Upon binding to FXR, OCA triggers a cascade that downregulates CYP7A1 (the rate-limiting enzyme in bile acid synthesis) via the Small Heterodimer Partner (SHP), while simultaneously upregulating the Bile Salt Export Pump (BSEP) to facilitate bile acid clearance[4].
Figure 1: Mechanism of Obeticholic Acid (OCA) acting as an FXR agonist to reduce hepatic bile acid.
Physicochemical Properties & Storage Directives
To maintain the pharmacological integrity of OCA powder, researchers must strictly adhere to storage parameters dictated by its physicochemical profile.
Solid State Stability: In its dry, crystalline powder form, OCA is highly stable and can be shipped at ambient temperatures[3]. However, for long-term inventory, it must be stored in a cool, dry, and well-closed container, protected from moisture and strong light[5].
Solution Sensitivity: Forced degradation studies evaluated by the European Medicines Agency (EMA) demonstrate that while OCA is stable as a solid, it becomes highly sensitive to alkaline, acidic, and oxidative conditions once in solution[7]. Therefore, stock solutions must be buffered appropriately (avoiding pH extremes) and stored at -20°C or -80°C to prevent hydrolytic or oxidative degradation.
Reconstitution and Formulation Protocols
Because OCA possesses a highly lipophilic steroid scaffold, its aqueous solubility is exceptionally poor (~0.0087 mg/mL)[6]. Attempting to dissolve the raw powder directly into aqueous media will result in precipitation, leading to inaccurate dosing and failed experiments. The following self-validating protocols are designed to bypass this limitation.
Protocol A: Preparation of In Vitro Stock Solutions (DMSO)
Objective: Generate a sterile, highly concentrated stock solution for cell-based assays (e.g., FXR transactivation assays in HuH7 cells).
Causality: DMSO is selected as the primary solvent because it easily accommodates the lipophilicity of OCA, achieving solubilities up to 84 mg/mL[3].
Step-by-Step Methodology:
Equilibration: Allow the vial of OCA powder to equilibrate to room temperature in a desiccator before opening. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the powder, which will later cause precipitation when mixed with DMSO.
Weighing: Weigh the desired mass of OCA powder using an analytical balance.
Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 mM to 50 mM.
Homogenization: Vortex the solution for 30–60 seconds.
Validation Step: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution or water contamination in the DMSO. If turbid, sonicate in a water bath at room temperature for 3–5 minutes.
Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) and store at -20°C or -80°C. Reasoning: Repeated freeze-thaw cycles introduce moisture and oxygen, which degrade the molecule[7].
Application: Dilute the stock into the final aqueous assay buffer immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Protocol B: Preparation of In Vivo Oral Suspensions (CMC-Na)
Objective: Formulate a homogeneous suspension for oral gavage in murine models (e.g., 5 mg/mL dosing).
Causality: For in vivo administration, high concentrations of DMSO or Ethanol are toxic. Because OCA cannot dissolve in water, it must be administered as a micro-suspension. Carboxymethyl cellulose sodium (CMC-Na) is used as a suspending agent; it increases the viscosity of the aqueous vehicle, preventing the rapid sedimentation of the hydrophobic powder particles and ensuring uniform dosing[3].
Step-by-Step Methodology:
Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution in distilled water. Stir overnight to ensure complete hydration of the polymer.
Wetting: Place the required amount of OCA powder (e.g., 5 mg) into a glass mortar or glass vial.
Suspension: Gradually add the 0.5% CMC-Na solution (e.g., 1 mL) dropwise while continuously mixing or triturating.
Homogenization: Sonicate the mixture for 10–15 minutes until a uniform, milky suspension is achieved[3].
Validation Step: Allow the suspension to sit undisturbed for 5 minutes. If rapid phase separation or visible settling occurs at the bottom of the vial, the CMC-Na viscosity is too low, or the particle size is too large. Re-sonicate to break down aggregates.
Administration: Vortex the suspension immediately prior to drawing it into the gavage syringe to guarantee dose uniformity.
(Note: For advanced pharmaceutical formulations aiming to improve true aqueous solubility rather than just creating a suspension, solid dispersion techniques utilizing hot-melt extrusion with Poloxamer 188 have been shown to increase OCA solubility to 0.347 mg/mL[6],[8].)
Safety and Exposure Controls
OCA is a biologically active pharmaceutical ingredient and must be handled with appropriate industrial hygiene practices.
Hazard Identification: May cause skin and eye irritation. Avoid inhalation of dust and aerosols[9].
Engineering Controls: Weighing and powder transfer must be conducted inside a certified chemical fume hood or localized exhaust ventilation system to prevent aerosol formation[5],[9].
Personal Protective Equipment (PPE): Operators must wear tightly fitting safety goggles with side-shields, impervious protective clothing (e.g., lab coat), and chemical-resistant gloves (e.g., nitrile)[9],[10].
Spill Mitigation: In the event of a dry spill, collect the powder mechanically without creating dust (e.g., using a HEPA-filtered vacuum or wet wiping). Do not let the product enter drains[11].
References
1.[1] What is the mechanism of action and uses of Obeticholic acid (Ocaliva)? - Dr.Oracle. 1
2.[4] What is the mechanism of Obeticholic acid? - Patsnap Synapse. 4
3.[2] Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC (NIH). 2
4.[5] Chemical 6-Ethylchenodeoxycholic Acid Powder Obeticholic Acid CAS 459789-99-2 - HSP Pharma. 5
5.[6] Formulation and evaluation of obeticholic acid solid dispersion tablet abstract - AWS. 6
6.[3] Obeticholic Acid (INT-747) Datasheet - Selleck Chemicals. 3
7.[9] Obeticholic acid-SDS - MedChemExpress. 9
8.[10] Obeticholic acid SDS, 459789-99-2 Safety Data Sheets - ECHEMI. 10
9.[11] SAFETY DATA SHEET: Obeticholic acid - Sigma-Aldrich. 11
10.[8] Formulation and Evaluation of Obeticholic Acid Solid Dispersion Tablet - ResearchGate.8
11.[7] OCALIVA, INN-obeticholic acid Assessment Report - European Medicines Agency (EMA). 7
Application Note: Isolation and LC-MS/MS Quantification of 6-Ethylchenodeoxycholic Acid from Biological Matrices
Executive Summary & Pharmacological Context 6-Ethylchenodeoxycholic acid, commonly known as Obeticholic acid (OCA), is a highly potent, semi-synthetic bile acid analogue[1]. Structurally derived from the primary bile aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
6-Ethylchenodeoxycholic acid, commonly known as Obeticholic acid (OCA), is a highly potent, semi-synthetic bile acid analogue[1]. Structurally derived from the primary bile acid chenodeoxycholic acid, the addition of an ethyl group at the C-6 position drastically increases its binding affinity for the Farnesoid X Receptor (FXR)[2]. OCA is clinically utilized for the treatment of primary biliary cholangitis (PBC) and is heavily investigated for nonalcoholic steatohepatitis (NASH)[3].
Because OCA and its active metabolites (glyco-OCA and tauro-OCA) modulate bile acid synthesis, lipid metabolism, and intestinal inflammation, precise pharmacokinetic (PK) profiling is critical[3][4]. However, quantifying OCA in biological samples (plasma, serum, feces) presents significant bioanalytical challenges due to the molecule's high lipophilicity, extensive plasma protein binding, and the presence of structurally identical endogenous bile acid isomers[5].
Mechanism of action for 6-Ethylchenodeoxycholic acid (OCA) activating the FXR signaling pathway.
Bioanalytical Challenges & Causality of Extraction Strategies
The isolation of OCA from plasma or serum cannot be achieved reliably through simple Protein Precipitation (PPT). The causality behind this limitation is threefold:
Hydrophobicity & Protein Binding: OCA binds tightly to human serum albumin. PPT often fails to fully disrupt these hydrophobic interactions, leading to poor extraction recovery.
Matrix Effects: Biological matrices are rich in endogenous phospholipids. If not removed, these lipids co-elute with OCA during liquid chromatography, causing severe ion suppression in the electrospray ionization (ESI) source[6].
Isomeric Interference: Biological samples contain numerous endogenous bile acids (e.g., CDCA, UDCA, DCA) that share similar mass-to-charge (m/z) ratios and fragmentation patterns[5].
To overcome these barriers, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the gold standards. LLE utilizes non-polar solvent mixtures to selectively partition the hydrophobic OCA away from polar matrix proteins[6][7]. Alternatively, SPE utilizes polymeric reversed-phase sorbents that allow for aggressive washing steps to remove phospholipids before eluting the tightly bound OCA[4][8].
Experimental Protocols: Self-Validating Extraction Systems
The following protocols are designed as self-validating workflows. By incorporating stable isotope-labeled internal standards (e.g., OCA-d5) prior to extraction, any volumetric losses or matrix-induced ion suppression are mathematically corrected during mass spectrometric analysis[7].
Protocol A: Liquid-Liquid Extraction (LLE)
Optimized for high-throughput plasma screening with minimal consumable costs.
Rationale: A mixture of methyl tert-butyl ether (MTBE) and dichloromethane provides optimal polarity to disrupt protein-OCA binding while leaving hydrophilic salts and proteins in the aqueous phase[6][7].
Sample Aliquoting: Transfer 200 µL of human or rat plasma into a 2.0 mL polypropylene microcentrifuge tube.
Internal Standard Spike (Self-Validation): Add 20 µL of Internal Standard working solution (e.g., OCA-d5 at 500 ng/mL or Glimepiride)[7][9]. Vortex for 10 seconds. Causality: Spiking before extraction ensures the IS undergoes the exact same partitioning thermodynamics as the endogenous analyte.
Buffer Addition: Add 50 µL of 0.1 M HCl. Causality: Mild acidification protonates the carboxylic acid moiety of OCA, increasing its lipophilicity and driving it into the organic phase.
Extraction: Add 1.0 mL of MTBE:Dichloromethane (80:20, v/v)[7].
Partitioning: Vortex vigorously for 10 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C to break any emulsions[5].
Isolation: Carefully transfer 800 µL of the upper organic layer to a clean glass vial.
Concentration: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 50:50 Methanol:Water). Vortex for 2 minutes and transfer to an autosampler vial.
Protocol B: Solid-Phase Extraction (SPE)
Optimized for maximum removal of phospholipid interferences and simultaneous extraction of OCA metabolites (glyco-OCA and tauro-OCA).
Rationale: Polymeric sorbents retain bile acids via strong hydrophobic interactions. Washing with 20% methanol selectively removes matrix interferences without prematurely eluting the target analytes[8].
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 cc) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.
Sample Loading: Dilute 250 µL of plasma with 250 µL of 2% phosphoric acid (to disrupt protein binding). Spike with OCA-d5 IS[4]. Load the mixture onto the cartridge at a flow rate of 1 mL/min.
Washing Step (Critical): Wash the cartridge with 1.0 mL of 20% Methanol in water[8]. Causality: 20% Methanol is strong enough to wash away salts and polar peptides, but weak enough to prevent the elution of the highly hydrophobic OCA.
Elution: Elute the analytes with 1.0 mL of 100% Methanol containing 0.05% Acetic Acid (HAc)[8]. Causality: The addition of a weak acid ensures complete desorption of the analytes from the sorbent.
Concentration & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Comparative workflow for the isolation of OCA from biological matrices using LLE and SPE methods.
LC-MS/MS Analytical Conditions
To quantify the extracted OCA, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is utilized.
Chromatographic Separation: A C18 column (e.g., 2.1 × 50 mm, 1.7–2.7 μm)[6][9] or a Phenyl column[7] is recommended. Causality: While C18 provides standard hydrophobic retention, Phenyl columns offer alternative π-π selectivity, which is highly advantageous for resolving OCA from endogenous bile acid isomers[7].
Mobile Phase Chemistry:
Mobile Phase A: Water containing 2 mM ammonium acetate (or ammonium formate) and 0.01% - 0.1% formic acid[6][7][9].
Mobile Phase B: Methanol or Acetonitrile containing 0.01% - 0.1% formic acid[7][9].
Causality: Bile acids contain a carboxylic acid group (pKa ~5). The use of volatile ammonium buffers stabilizes the pH, promoting efficient deprotonation to form [M-H]⁻ ions in the MS source[6].
Mass Spectrometry Detection: Electrospray Ionization in Negative mode (ESI-). Data acquisition is performed via Multiple Reaction Monitoring (MRM).
OCA MRM Transitions: m/z 465.3 → 419.3[9] or m/z 418.9 → 401.2 (depending on specific adduct formation and water loss in the collision cell)[6].
Quantitative Data & Validation Parameters
The extraction and LC-MS/MS methodologies described above have been rigorously validated in the literature according to FDA and EMA bioanalytical guidelines[4][7]. The table below summarizes the quantitative performance metrics across different biological matrices and extraction techniques.
Note: For self-validation during routine analysis, it is mandatory to run Quality Control (QC) samples at Low, Mid, and High concentrations alongside the unknown biological samples to continuously verify intra-day and inter-day precision and accuracy.
References
A Sensitive HPLC-MS/MS Method for Determination of Obeticholic Acid in Human Plasma: Application to a Pharmacokinetic Study in Healthy Volunteers. PubMed / J Chromatogr Sci.
Determination of obeticholic acid and its glycine conjugate in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate / Int J Res Pharm Sci.
A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study. PubMed / J Sep Sci.
Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic. SSRN.
Determination of obeticholic acid in rat plasma by liquid chromatography-Tandem mass spectrometry (LC-MS/MS). ResearchGate.
Obeticholic acid - New Drug Approvals. New Drug Approvals.
Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Semantic Scholar.
Introduction of Nonacidic Side Chains on 6-Ethylcholane Scaffolds in the Identification of Potent Bile Acid Receptor Agonists with Improved Pharmacokinetic Properties. MDPI.
Technical Support Center: Troubleshooting 6-Ethylchenodeoxycholic Acid (Obeticholic Acid) Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Ethylchenodeoxycholic Acid , commonly known as Obeticholic Acid (OCA) . This guide is designed for researchers, process chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-Ethylchenodeoxycholic Acid , commonly known as Obeticholic Acid (OCA) . This guide is designed for researchers, process chemists, and drug development professionals experiencing yield bottlenecks, stereochemical impurity issues, or scalability challenges during OCA synthesis.
Below, we dissect the mechanistic causality behind common synthetic failures and provide field-proven, self-validating protocols to ensure high-yield, diastereomerically pure production.
Visualizing the Optimized Synthetic Architecture
The original Pellicciari route (utilizing direct alkylation with LDA/EtBr) notoriously suffered from overall yields of <3%[1]. Modern industrial synthesis relies on a highly optimized, semi-synthetic route starting from the readily available Chenodeoxycholic Acid (CDCA) [2].
Overall synthetic workflow for Obeticholic Acid from CDCA.
Q: Why is my yield of 7-keto-lithocholic acid (7-KLCA) from CDCA lower than expected, and why am I seeing 3,7-diketone impurities?A: This is a regioselectivity failure. CDCA contains two hydroxyl groups: a 3α-OH (equatorial) and a 7α-OH (axial). The oxidation of the 7α-OH is kinetically favored (approximately 3 times faster) because converting the sp³ axial hydroxyl to an sp² hybridized ketone relieves 1,3-diaxial steric strain within the steroid nucleus [1].
Causality: If you overcharge the oxidant or fail to maintain strict temperature control (typically 0–5 °C), the kinetic preference is overridden, leading to the oxidation of the equatorial 3α-OH.
Solution: Utilize Pyridinium Chlorochromate (PCC) or a strictly stoichiometric NaOCl/NaBr system. Monitor the reaction via TLC strictly at the 1-hour mark; quench immediately with NaHCO₃ once the 7α-OH is consumed to prevent over-oxidation[3].
Phase 2: Alkylation & Condensation Challenges
Q: Direct alkylation of 7-KLCA with LDA and ethyl iodide is giving me <10% yield. How can I improve the C-6 ethylation?A: Direct enolate alkylation is fundamentally flawed for this substrate due to competing O-alkylation, poly-alkylation, and poor regioselectivity.
Causality: The enolate formed at C-6 is highly sterically hindered.
Solution: Abandon direct alkylation. Transition to a Mukaiyama Aldol Condensation approach. First, protect the 3α-OH, then trap the kinetic enolate as a silyl enol ether (using TMSCl/LDA). This intermediate reacts cleanly with acetaldehyde in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form an aldol adduct, which readily eliminates to form the 6-ethylidene-7-keto intermediate [2, 3]. This increases the step yield to >85%.
Phase 3: Stereocontrol & The Telescoped Process (Critical)
Q: My final OCA product is heavily contaminated with the 6β-ethyl diastereomer. What went wrong during the reduction?A: You are observing the kinetic product of hydrogenation because you failed to drive the base-catalyzed epimerization to thermodynamic completion. The conversion of the 6-ethylidene intermediate to OCA requires a highly specific, three-stage "telescoped" sequence [2].
Hydrogenation (Pd/C): Hydrogen gas adds to the double bond from the less sterically hindered α-face (bottom) of the steroid. This physically forces the new ethyl group into the axial β-face, yielding 6β-ethyl-7-keto (the kinetic product).
Epimerization (NaOH/Heat): The 6β-ethyl group suffers from severe axial-like steric clashes. By heating the intermediate in strong aqueous base, you form an enolate at C-6. Upon reprotonation, the molecule adopts the thermodynamically stable equatorial configuration, yielding 6α-ethyl-7-keto .
Ketone Reduction (NaBH₄): Hydride delivery from NaBH₄ occurs exclusively from the β-face due to the shielding effect of the newly formed 6α-ethyl group, pushing the resulting hydroxyl group to the α-face, yielding the desired 7α-OH .
Stereochemical evolution during the telescoped reduction and epimerization steps.
To ensure regulatory compliance (HPLC purity >99.5%), you must track and control the three primary diastereomeric impurities generated during the telescoped process [3].
Impurity Designation
Stereochemistry
Mechanistic Origin
Control & Mitigation Strategy
Impurity 2
6β-ethyl, 7α-OH
Incomplete base-catalyzed epimerization of the kinetic hydrogenation product.
Extend NaOH reflux time (90–95 °C) to a minimum of 3 hours before initiating NaBH₄ reduction.
Impurity 3
6β-ethyl, 7β-OH
Premature reduction of the 7-keto group before the 6β-ethyl group has epimerized.
Ensure complete consumption of the 6β-isomer via HPLC prior to adding NaBH₄.
Impurity 4
6α-ethyl, 7β-OH
Aberrant α-face hydride attack during NaBH₄ reduction.
Maintain reduction temperature strictly between 85–95 °C; avoid excess NaBH₄ equivalents.
This protocol details the continuous, one-pot conversion of the 6-ethylidene intermediate to crude Obeticholic Acid, incorporating built-in validation checks to prevent diastereomeric contamination [2, 3].
Reagents Required:
6-Ethylidene-7-keto intermediate (1.0 eq)
10% Pd/C (0.05 eq by weight)
Methanol (10 volumes)
NaOH (aq, 2% w/v, 10 volumes)
NaBH₄ (2.0 eq)
2N HCl (aq)
Step-by-Step Methodology:
Catalytic Hydrogenation:
Dissolve the 6-ethylidene intermediate in Methanol (10 vol) in a pressure reactor.
Add 10% Pd/C. Purge the vessel with N₂ (3x), then H₂ (3x).
Pressurize to 4 atm with H₂ and heat to 50 °C for 18–24 hours.
Validation Check: Pull an aliquot, filter, and run HPLC. The starting material must be <0.5%. The dominant peak will be the 6β-ethyl kinetic intermediate.
Catalyst Removal:
Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with warm methanol. Concentrate the filtrate under reduced pressure to remove 80% of the methanol.
Thermodynamic Epimerization:
To the concentrated residue, add 2% aqueous NaOH (10 vol).
Heat the mixture to a vigorous reflux (90–95 °C) for 3 to 4 hours.
Validation Check: Run HPLC. The 6β-ethyl peak must completely shift to the 6α-ethyl peak. Do not proceed to step 4 until the 6β-isomer is <1.0%.
Stereoselective Reduction:
Cool the mixture slightly to 80 °C. Carefully add NaBH₄ (2.0 eq) in small portions (Caution: Hydrogen gas evolution).
Resume heating at 85–95 °C for 5 to 8 hours.
Validation Check: TLC (DCM:MeOH 9:1) should show complete disappearance of the 7-keto spot and the appearance of the highly polar OCA spot.
Workup & Crystallization:
Cool the reaction to 40 °C. Slowly adjust the pH to 4.0–5.0 using 2N HCl.
Extract the aqueous layer with Ethyl Acetate (2 x 10 vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Recrystallize the crude solid from a mixture of n-heptane and ethyl acetate to yield chirally pure Obeticholic Acid (>99% ee, >70% overall yield from the ethylidene intermediate).
References
Title: An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor (FXR)
Source: Steroids, 2012, 77(13), 1335-1338.
URL: [Link]
Title: A Novel Telescoped Kilogram-Scale Process for Preparation of Obeticholic Acid
Source: Synthesis, 2021, 53(24), 4643-4649.
URL: [Link]
Title: Efficient Process for Obeticholic Acid: Synthesis, Structural Assignment, and Control Strategy for Diastereoisomeric Impurities
Source: ACS Omega, 2022, 7(31), 27361–27370.
URL: [Link]
Optimization
Technical Guide: Optimizing INT-747 Concentration in In Vitro Hepatocyte Toxicity Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the potent farnesoid X receptor (FXR) agonist, INT-747 (Obeticholic Acid).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the potent farnesoid X receptor (FXR) agonist, INT-747 (Obeticholic Acid). Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and best practices required to accurately determine its therapeutic window and assess potential hepatotoxicity in hepatocyte cultures.
Section 1: Foundational Concepts
This section provides a brief overview of INT-747 and the critical considerations for designing your in vitro experiments.
Q1: What is INT-747 and why is hepatotoxicity a primary concern?
A1: INT-747, known as Obeticholic Acid (OCA), is a semi-synthetic bile acid analog that potently and selectively activates the Farnesoid X Receptor (FXR).[1][2] FXR is a master regulator of bile acid, lipid, and glucose homeostasis, primarily in the liver and intestine.[3][4][5] While its activation is therapeutic for conditions like Primary Biliary Cholangitis (PBC), hyper-activation can lead to dose-dependent liver injury.[1][6] Clinical trials and post-market surveillance have reported serious hepatic adverse events, including decompensation and failure, particularly at higher doses or in patients with advanced cirrhosis.[6][7][8][9][10] Therefore, establishing a clear concentration-response relationship in vitro is critical to define the safety margins of the compound.
Q2: How does INT-747's mechanism of action relate to potential liver injury?
A2: INT-747's therapeutic effect and its potential for toxicity are two sides of the same coin: potent FXR activation. FXR activation profoundly alters the expression of genes involved in bile acid management.[11][12] While it beneficially increases the expression of the bile salt export pump (BSEP) to clear bile acids from hepatocytes, intense and sustained activation can disrupt the delicate balance of bile acid homeostasis.[3][13] This can lead to an accumulation of cytotoxic bile acids, mitochondrial stress, and ultimately, apoptosis.[14] Understanding this dual role is key to designing experiments that can distinguish between intended pharmacology and unintended toxicity.
Q3: What are the critical parameters to define before starting a concentration-response experiment?
A3: Before treating cells, you must standardize three core parameters:
Cell Model Selection: Primary Human Hepatocytes (PHHs) are the gold standard as they retain most in vivo metabolic functions.[15] However, they are expensive and exhibit donor-to-donor variability. Immortalized cell lines like HepG2 or HepaRG are more reproducible but have altered metabolic capacities.[15] Your choice depends on the experimental question; PHHs are best for translational toxicity, while cell lines are suitable for mechanistic screening.
Exposure Duration: Hepatotoxicity can be acute or chronic. A short exposure (e.g., 24 hours) may reveal acute cytotoxicity, while longer durations (e.g., 72 hours or more) are necessary to assess adaptive responses or the cumulative effects of metabolic disruption.
Endpoint Selection: No single assay tells the whole story. A robust assessment includes a combination of endpoints to measure different aspects of cell health:
Cytotoxicity: Measures membrane integrity (e.g., LDH release) or overall metabolic activity (e.g., MTT, or ATP content via CellTiter-Glo®).
Apoptosis: Measures the activity of key executioner enzymes like caspases (e.g., Caspase-Glo® 3/7 assay).[16][17]
Target Engagement: Measures the expression of known FXR target genes (e.g., SHP, BSEP, FGF19) via qPCR to confirm the compound is hitting its intended target.[11][18]
Section 2: Troubleshooting Unexpected Results
Even with careful planning, experiments can yield confusing results. This section addresses common problems in a Q&A format.
Q1: I'm seeing significant cytotoxicity at low INT-747 concentrations where I only expect to see FXR activation. What could be wrong?
A1: This is a common issue that often points to experimental artifacts rather than true compound toxicity. Here is a logical workflow to diagnose the problem:
6-Ethylchenodeoxycholic acid stability in phosphate buffer pH 7.4
This technical guide addresses the stability, solubility, and handling of 6-Ethylchenodeoxycholic acid (Obeticholic Acid, OCA) in phosphate buffer (pH 7.4).[1] Topic: Stability & Solubility in Phosphate Buffer pH 7.4 Doc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, solubility, and handling of 6-Ethylchenodeoxycholic acid (Obeticholic Acid, OCA) in phosphate buffer (pH 7.4).[1]
Topic: Stability & Solubility in Phosphate Buffer pH 7.4
Is 6-Ethylchenodeoxycholic acid stable in Phosphate Buffer pH 7.4?
Chemically:YES. The steroid nucleus is highly resistant to hydrolysis and oxidation under physiological pH (7.4) and temperature (37°C).[1] It remains chemically intact for weeks if protected from light.
Physically:NO (Conditional). The primary failure mode is precipitation and surface adsorption . While OCA is ionized at pH 7.4, the free acid form has extremely low intrinsic water solubility (~9 µg/mL).[1] Without a co-solvent (DMSO) or surfactant, it will precipitate or adhere to plasticware, leading to false "instability" data.[1]
Module 1: Solubility & Preparation (The "It Won't Dissolve" Issue)
The Science: pKa and Ionization
OCA has a pKa of approximately 4.76 [1].
At pH 7.4: The molecule is >99% deprotonated (ionized), existing as the carboxylate anion. Theoretically, this form is soluble.[1]
The Problem: Most research-grade OCA is supplied as the Free Acid (solid powder), not the sodium salt. The crystal lattice energy of the free acid is high, making it kinetically difficult to dissolve directly in aqueous buffer, even if the pH favors ionization.
Troubleshooting Protocol: Preparation Workflow
DO NOT add OCA powder directly to Phosphate Buffer. Follow this "Solvent-Shift" method to ensure a stable colloidal/molecular solution.
Step-by-Step Protocol
Prepare Stock Solution: Dissolve OCA powder in 100% DMSO to a concentration of 10–20 mM . Vortex until completely clear.
Why? DMSO disrupts the crystal lattice immediately.
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into 50% DMSO / 50% PBS .
Final Working Solution: Slowly inject the stock (or intermediate) into pre-warmed (37°C) Phosphate Buffer pH 7.4 while vortexing.
Target DMSO Concentration: Keep final DMSO < 1% (v/v) to avoid cytotoxicity in cell assays.
Solubility Limit: Do not exceed 100 µM in plain PBS. Above this, micelle formation or precipitation is likely without surfactants (e.g., BSA, Tween-80).[1]
Visual Troubleshooting: Dissolution Decision Tree
Caption: Decision matrix for solubilizing Obeticholic Acid based on chemical form and concentration.
Module 2: Stability Assessment (Chemical vs. Physical)
Chemical Stability (Degradation)
OCA is a modified bile acid (6-ethyl-CDCA).[1][2][3] The steroid core is robust.
Hydrolysis:Negligible. There are no labile ester or amide bonds in the core structure. The C-24 carboxylic acid is stable at pH 7.4.
Oxidation:Low Risk. The 3-OH and 7-OH groups can be oxidized to ketones (e.g., 3-oxo or 7-oxo derivatives) under harsh conditions (e.g., 60°C + H₂O₂), but this is slow in standard buffers [2].[1]
Isomerization: The 6-ethyl group is in the alpha orientation. Epimerization is unlikely in neutral buffer.
Physical Stability (The Hidden Error Source)
This is where 90% of researchers fail. OCA is lipophilic (LogP ~ 3.5).[1]
Adsorption: In protein-free buffers (e.g., pure PBS), OCA will rapidly adsorb to the walls of polypropylene (PP) and polystyrene (PS) tubes.[1]
Symptom:[1][4][5][6][7][8] You prepare 10 µM, but HPLC detects only 5 µM after 2 hours.
Solution: Use glass vials or Low-Binding plasticware.[1] Add 0.1% BSA (Bovine Serum Albumin) to the buffer; the protein acts as a carrier, preventing wall adsorption (mimicking physiological transport).[1]
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna).[1]
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient (typically high organic, ~60-90% ACN, due to lipophilicity).[1]
Detection: UV at 210 nm (weak absorbance) or CAD (Charged Aerosol Detector).[1] Note: OCA has poor UV absorbance; LC-MS is preferred for low concentrations.[1]
Module 4: Experimental Validation Data
The following table summarizes expected stability profiles based on formulation conditions.
Solvent System
Storage Temp
Stability Duration
Primary Failure Mode
100% DMSO (Stock)
-20°C
> 12 Months
None (Chemically Stable)
PBS pH 7.4 (Pure)
37°C
< 4 Hours
Precipitation / Adsorption
PBS pH 7.4 + 0.1% BSA
37°C
> 24 Hours
None (Physiologically Relevant)
PBS pH 7.4 (Pure)
4°C
Unstable
Immediate Precipitation
Mechanistic Pathway of Instability
Caption: Primary instability pathways for OCA in aqueous buffer. Physical loss dominates over chemical degradation.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 447715, Obeticholic Acid.[1] PubChem. Available at: [Link] (Accessed 2024).[1]
S. Rakesh, et al. "A validated stability indicating RP-HPLC method for quantification of obeticholic acid in bulk and pharmaceutical dosage form."[9] World Journal of Pharmaceutical Research, 2014. Available at: [Link]
Intercept Pharmaceuticals. "Ocaliva (obeticholic acid) Prescribing Information." FDA Access Data. Available at: [Link]
Avhad, P. S., & Gupta, R. "Formulation and Evaluation of Obeticholic Acid Solid Dispersion Tablet." Journal of Pharmaceutical Research International, 33(64B), 602–609.[1][11] Available at: [Link]11]
Technical Support Center: Impurity Profiling of 6-Ethylchenodeoxycholic Acid (OCA)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Analytical Methodologies for Obeticholic Acid (OCA) Impurities Introduction: The Analytical Landscape of OCA Welcome...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Analytical Methodologies for Obeticholic Acid (OCA) Impurities
Introduction: The Analytical Landscape of OCA
Welcome to the technical support hub for 6-Ethylchenodeoxycholic acid (OCA). As a semi-synthetic bile acid derivative, OCA presents a unique "perfect storm" of analytical challenges: it lacks a strong UV chromophore, possesses critical stereocenters (specifically at C-6), and shares high structural similarity with its starting material, Chenodeoxycholic acid (CDCA).
This guide moves beyond standard SOPs to address the why and how of failure modes in impurity profiling.
Module 1: Detection Systems – "Why can't I see my impurities?"
User Issue: "I am running a standard RP-HPLC method with UV detection at 254 nm, but I see no peaks for OCA or its impurities, even at high concentrations."
Diagnosis:
You are fighting physics. OCA and its related bile acid impurities (CDCA, Lithocholic acid) possess a saturated steroid nucleus. They lack the conjugated
-systems required for strong UV absorption.
Technical Resolution:
Switch Detection Mode:
Primary Recommendation:Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These are "universal" detectors that rely on analyte mass rather than optical properties.
Alternative: If restricted to UV, you must use low-wavelength UV (200–210 nm) . However, this severely limits solvent choice (cutoff limits) and baseline stability.
Protocol Adjustment (CAD Optimization):
Nebulizer Temp: Set to 35°C (Bile acids are non-volatile).
Power Function: Set to 1.0 for impurity analysis to improve linearity at the low end (0.05% threshold).
Data Comparison: Detector Suitability
Feature
UV (210 nm)
Refractive Index (RI)
CAD / ELSD
LC-MS/MS (ESI-)
Sensitivity
Low (Noise issues)
Moderate
High
Very High
Gradient Compatible
Yes (with drift)
No (Isocratic only)
Yes
Yes
Impurity ID
Poor
Poor
Good (Universal)
Excellent
Linearity
High
High
Non-linear (Log-Log)
Linear (Range dependent)
Module 2: Stereochemical Challenges – The 6-Ethyl Group
User Issue: "I observe a shoulder on my main peak, or inconsistent integration. I suspect the 6
-isomer, but I cannot resolve it."
Diagnosis:
The synthesis of OCA involves the alkylation of the 7-keto intermediate. This step is stereoselective but not stereospecific, often yielding the thermodynamically stable 6
-ethyl (OCA) and the kinetic by-product 6-ethyl isomer. These are diastereomers with nearly identical physicochemical properties.
Technical Resolution:
Thermodynamic Control:
The 6
-isomer elutes very close to the 6-isomer.
Column Selection: Use a high-density C18 or a Phenyl-Hexyl column. The
- interactions in Phenyl phases can sometimes exploit the subtle shape difference of the ethyl group orientation.
Temperature: Lower the column temperature to 15–20°C . Mass transfer kinetics slow down, but selectivity (
) between isomers often increases at lower temperatures.
Mobile Phase pH:
Maintain pH at 3.0 (Phosphate or Formate buffer) . Keeping the carboxylic acid tail protonated (
) prevents ionization, increasing retention and interaction with the stationary phase, which is critical for isomeric resolution.
Visualizing the Separation Workflow
Caption: Analytical decision tree emphasizing CAD for quantitation and MS for identification due to weak UV response.
Module 3: Origin of Impurities (Synthetic Forensics)
User Issue: "I have an unknown impurity at RRT 1.15. Mass spec shows m/z 418. What is it?"
Diagnosis:
To identify impurities, you must map the synthetic route. The impurity at m/z 418 corresponds to the Ethylidene intermediate .
Mechanistic Explanation:
7-Keto Formation: CDCA is oxidized to 7-keto-LCA.
Alkylation: Acetaldehyde/Aldol condensation forms the 6-ethylidene-7-keto intermediate.
Hydrogenation: This is the critical failure point. Incomplete hydrogenation of the exocyclic double bond leaves the "Ethylidene" impurity.
Reduction: The 7-keto group is reduced to the 7
-hydroxyl.
Common Impurity Profile Table:
Impurity Name
Structure/Origin
Relative Retention (RRT)
Detection Note
CDCA
Starting Material (Missing ethyl group)
~0.85
Co-elutes if gradient is too fast.
6-Isomer
Stereochemical by-product
~0.98 or 1.02
Requires high plate count to resolve.
OCA (Target)
6-Ethyl-CDCA
1.00
Main Peak.
7-Keto-OCA
Oxidation by-product
~1.10
Distinct UV max (n-> transition of ketone).
Ethylidene
Incomplete Hydrogenation
~1.15
[M-H]- = 418.
*RRT values are approximate and column-dependent.
Synthetic Pathway Diagram
Caption: Genesis of key impurities. The hydrogenation step is the critical control point for the Ethylidene and 6-Beta impurities.
Module 4: Mass Spectrometry & Isobaric Confusion
User Issue: "LC-MS indicates the same mass (m/z 419) for three different peaks. Is my column failing?"
Diagnosis:
No, your column is likely working correctly. You are observing isobaric bile acids .
OCA (
) MW = 420.6 -> ESI Negative Mode = 419.6.
Isomers: 6
-ethyl-CDCA, 3-epimer, and 7-epimer ALL have the exact same mass.
Technical Resolution:
Do not rely on MS1 (Parent Ion) alone.
MS/MS Fragmentation: While bile acids share fragments (steroid core), the intensity ratios of water losses (
) often differ between 3 and 3 epimers.
Chromatographic Reference: You must inject authentic standards of the isomers to confirm retention times. MS cannot distinguish them ab initio without unique fragmentation libraries or ion mobility separation.
Standardized Protocol: HPLC-CAD Method for OCA Impurities
Scope: Separation of OCA from CDCA, 6
-isomer, and Ethylidene impurities.
Column: C18,
mm, 3.5 m (e.g., XSelect CSH or equivalent).
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temp: 20°C (Critical for isomer resolution).
Gradient:
0 min: 40% B
20 min: 60% B
25 min: 90% B (Wash)
30 min: 40% B (Re-equilibrate)
Detector: CAD (Nebulizer 35°C).
References
U.S. Food and Drug Administration (FDA). (2016). FDA Review: NDA 207999, Ocaliva (obeticholic acid). Retrieved from [Link][1]
Roda, A., et al. (2014). "Analytical strategies for the determination of bile acids in biological fluids." Journal of Chromatography B. (Contextual grounding for bile acid detection).
European Medicines Agency (EMA). (2016). Assessment Report: Ocaliva. Retrieved from [Link]
Intercept Pharmaceuticals. (2016). Ocaliva (obeticholic acid) Prescribing Information. (Source for chemical structure and description).
Pellicciari, R., et al. (2002). "6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity."[1] Journal of Medicinal Chemistry. (Source for synthesis and stereochemistry).
Technical Support Center: Optimizing Obeticholic Acid Animal Studies
A Guide to Reducing Experimental Variability and Ensuring Data Integrity I. Frequently Asked Questions (FAQs) This section addresses common questions regarding the design and execution of Obeticholic Acid animal studies.
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Reducing Experimental Variability and Ensuring Data Integrity
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and execution of Obeticholic Acid animal studies.
Q1: What is the primary mechanism of action for Obeticholic Acid that we are targeting in our animal models?
A1: Obeticholic acid is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[1] By activating FXR, OCA initiates a signaling cascade that, among other effects, suppresses the synthesis of bile acids from cholesterol by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] This primary mechanism helps to reduce the cytotoxic accumulation of bile acids in cholestatic liver diseases. Additionally, FXR activation has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of non-alcoholic steatohepatitis (NASH).[1][3]
Q2: Which animal model is most appropriate for my Obeticholic Acid study?
A2: The choice of animal model is critical and depends on your specific research question. Diet-induced models, such as those using a high-fat, high-cholesterol, or high-fructose diet, are frequently used to mimic the metabolic aspects of human NASH and are responsive to OCA treatment.[4] For studies focused on cholestasis, bile duct ligation models are common.[5] It is crucial to select a model that recapitulates the specific pathological features you aim to investigate and to be aware of the inherent metabolic and physiological differences between rodents and humans.
Q3: What are the most significant sources of variability in OCA animal studies?
A3: The most significant sources of variability in OCA animal studies can be broadly categorized as:
Biological Variability: This includes the choice of animal strain, sex, age, and individual differences in gut microbiota composition. The gut microbiome, in particular, has been shown to play a critical role in the therapeutic efficacy of OCA by modulating bile acid metabolism.[6][7]
Experimental Procedure Variability: Inconsistencies in OCA formulation, dosage, administration route, and timing can lead to significant differences in drug exposure and pharmacodynamic effects.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent or lack of efficacy of Obeticholic Acid in my animal model.
Possible Cause 1: Improper Drug Formulation and Administration.
Troubleshooting: Ensure that OCA is fully dissolved in a suitable vehicle. For oral gavage in mice, a common and effective vehicle is 0.5% methylcellulose.[10] Prepare fresh formulations regularly and verify the stability of OCA in your chosen vehicle. Administer a consistent volume based on individual animal body weight to ensure accurate dosing.
Possible Cause 2: Influence of Diet.
Troubleshooting: The composition of the basal diet can significantly impact the metabolic phenotype of the animals and their response to OCA. Use a standardized, purified diet and report its composition in detail. Be aware that high-fat diets can alter the gut microbiome, which in turn can affect OCA's efficacy.[6]
Possible Cause 3: Gut Microbiome Dysbiosis.
Troubleshooting: The gut microbiota can metabolize bile acids and influence OCA's therapeutic effects.[6][7] Consider co-housing animals to normalize their gut microbiota or, for more controlled studies, using animals from a single, well-characterized vendor source. Fecal microbiota transplantation studies have confirmed the critical role of the gut microbiota in mediating OCA's effects.[6]
Problem 2: High variability in histological endpoints for NASH.
Possible Cause 1: Subjectivity in Scoring.
Possible Cause 2: Sampling Error.
Troubleshooting: Liver fibrosis and inflammation can be heterogeneously distributed. Ensure that a consistent and representative section of the liver is collected from each animal.
Possible Cause 3: Lack of Standardized Criteria.
Troubleshooting: Adhere to a well-defined and validated scoring system, such as the NASH Clinical Research Network (NASH CRN) system.[8][11] This system semi-quantitatively scores steatosis, lobular inflammation, and hepatocellular ballooning.
Problem 3: Adverse effects observed in treated animals.
Possible Cause 1: Dose-related Toxicity.
Troubleshooting: While pruritus (itching) is a known side effect in humans, it is difficult to assess in rodents.[12][13][14] However, high doses of OCA can lead to hepatotoxicity.[15] If you observe signs of distress, weight loss, or elevated liver enzymes beyond the expected therapeutic effect, consider performing a dose-response study to identify the optimal therapeutic window with minimal toxicity.
Possible Cause 2: Off-target Effects.
Troubleshooting: Be aware of OCA's broader physiological effects. For example, it can alter lipid metabolism, leading to changes in serum cholesterol and triglycerides.[16] Monitor relevant biochemical parameters to fully characterize the effects of OCA in your model.
III. Protocols and Data
This section provides detailed protocols and data to aid in your experimental design.
Protocol 1: Preparation and Administration of Obeticholic Acid for Oral Gavage in Mice
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous suspension is formed.
OCA Formulation:
Calculate the required amount of OCA based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
Weigh the appropriate amount of OCA powder.
Gradually add the OCA powder to the 0.5% methylcellulose vehicle while vortexing or stirring to ensure a uniform suspension.
Administration:
Administer the OCA suspension to mice via oral gavage using a 20-gauge, 1.5-inch gavage needle with a rounded tip.[17]
The maximum recommended gavage volume for mice is 10 ml/kg.[17][18]
Ensure proper restraint of the animal to prevent injury. The gavage needle should be inserted gently along the upper palate until it reaches the esophagus. Do not force the needle if resistance is met.[17][18]
Table 1: Common Animal Models for Obeticholic Acid Studies
Caption: Simplified diagram of Obeticholic Acid's mechanism of action via FXR activation.
Diagram 2: Workflow for Reducing Variability in OCA Animal Studies
Caption: A recommended workflow to minimize variability in OCA animal studies.
V. References
Gut microbiome determines therapeutic effects of OCA on NAFLD by modulating bile acid metabolism. Nature. [Link]
Practical strategies for pruritus management in the obeticholic acid-treated patient with PBC: proceedings from the 2018 expert panel. BMJ Gastronterology. [Link]
Microbiota-induced lipid peroxidation impairs obeticholic acid-mediated antifibrotic effect towards nonalcoholic steatohepatitis in mice. Redox Biology. [Link]
The protective effect and mechanism of the FXR agonist obeticholic acid via targeting gut microbiota in non-alcoholic fatty liver. SciSpace. [Link]
The FXR agonist obeticholic acid does not stimulate liver regeneration in hepatectomized mice. bioRxiv. [Link]
Obeticholic acid protects mice against lipopolysaccharide-induced liver injury and inflammation. Biomedicine & Pharmacotherapy. [Link]
Obeticholic Acid Inhibits Anxiety via Alleviating Gut Microbiota-Mediated Microglia Accumulation in the Brain of High-Fat High-Sugar Diet Mice. MDPI. [Link]
Scratching the Itch: Management of pruritus in cholestatic liver disease. AASLD. [Link]
Practical strategies for pruritus management in the obeticholic acid-treated patient with PBC: proceedings from the 2018 expert panel. ResearchGate. [Link]
Interobserver Variability in Histologic Evaluation of Liver Fibrosis Using Categorical and Quantitative Scores. American Journal of Clinical Pathology. [Link]
Histological Scoring of Nonalcoholic Fatty Liver Disease using Deep Learning. Gubra. [Link]
The Pruritus of Cholestasis: From Bile Acids to Opiate Agonists: Relevant After all These Years. Touro Scholar. [Link]
Practical strategies for pruritus management in the obeticholic acid-treated patient with PBC: proceedings from the 2018 expert panel. PubMed. [Link]
Design and validation of a histological scoring system for nonalcoholic fatty liver disease. Hepatology. [Link]
Effects of Obeticholic Acid on Intestinal Barrier and Fecal Microbiota Diversity in Ovariectomized Mice. Bentham Science. [Link]
Minimizing Variability and Increasing Concordance for NASH Histological Scoring in NASH Clinical Trials. PathAI. [Link]
Obeticholic Acid—A Pharmacological and Clinical Review. MDPI. [Link]
Short-term obeticholic acid treatment does not impact cholangiopathy in Cyp2c70-deficient mice with a human-like bile acid composition. University of Groningen. [Link]
Anti–Cholestatic Therapy with Obeticholic Acid Improves Short-Term Memory in Bile Duct–Ligated Mice. The American Journal of Pathology. [Link]
Obeticholic acid improves fetal bile acid profile in a mouse model of gestational hypercholanemia. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease. BMC Medicine. [Link]
Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis. P & T : a peer-reviewed journal for formulary management. [Link]
Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis. Proceedings of the National Academy of Sciences. [Link]
First-Stage Biliary Cholangitis with Obeticholic Acid. SSRN. [Link]
A scoring system for the diagnosis of non-alcoholic steatohepatitis from liver biopsy. Journal of Pathology and Translational Medicine. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Degradation Products Analysis & Stability Indicating Methods
Introduction: The Analytical Challenge
Welcome to the technical support hub for Obeticholic Acid (OCA). As a semi-synthetic bile acid derivative (
-ethyl-chenodeoxycholic acid), OCA presents a unique set of analytical challenges compared to standard small molecules.
Why is this difficult?
Chromophoric Silence: OCA lacks a conjugated
-electron system, making it virtually invisible to standard UV detection above 210 nm.[1]
Stereochemical Complexity: The
-ethyl group introduces steric strain, and distinguishing it from its -epimer or the -hydroxy (ursodeoxycholic) analogs requires precise chromatographic resolution.[1]
Amphiphilic Nature: Its behavior shifts drastically with pH, complicating mobile phase selection.
This guide synthesizes field-proven protocols to help you isolate, detect, and identify degradation products compliant with ICH Q1A(R2) and Q3B(R2) guidelines.
Module 1: Detection Strategy (The "Invisible" Analyte)
Issue: "I see a flat baseline at 254 nm, and noisy data at 205 nm."
Root Cause: OCA has a saturated steroid nucleus. The only UV-active moiety is the carboxylic acid carbonyl, which absorbs weakly at 190–210 nm.[1] Solvents like methanol or buffers with high UV cutoffs will mask the peak.
Recommended Solution: Switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These are "universal" detectors that rely on mass, not optical properties.
OCA is chemically stable to base; checks for epimerization.
Thermal
80°C Dry Heat, 24 hours
< 2%
Generally stable.
Photolytic
1.2M Lux hours (ICH Q1B)
< 2%
Generally stable.
Neutralization: Quench acid/base samples to pH 7.0 before injection to protect the column and ensure peak shape.
Troubleshooting FAQs
Q1: I am seeing "Ghost Peaks" in my blank injections after running OCA samples.
Diagnosis: Bile acids are sticky (surfactant-like properties).[1]
Fix: Implement a needle wash with high organic strength (e.g., Methanol:Isopropanol 50:50). Add a "sawtooth" wash gradient at the end of your run (ramp to 95% B and hold for 3 mins).
Q2: My CAD baseline drifts significantly during the gradient.
Diagnosis: The response of the CAD depends on the organic content of the mobile phase.
Fix: Use a Inverse Gradient Compensation . Pump the exact inverse of your analytical gradient post-column (before the detector) to keep the solvent composition entering the CAD constant. Alternatively, use a curved baseline subtraction in your software.
Q3: The retention time of OCA is fluctuating.
Diagnosis: Mobile phase pH is likely inconsistent.[1] The pKa of the carboxylic acid is ~5. Small changes in pH near the pKa cause massive retention shifts.
Fix: Buffer aggressively. Use 10mM Ammonium Formate adjusted to pH 3.0 (well below pKa) to ensure the molecule is fully protonated and robust.
References
ICH Guidelines. ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3] International Council for Harmonisation.[4][5] Link
ICH Guidelines. ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.[4][5] Link
European Medicines Agency. Assessment Report: Ocaliva (Obeticholic Acid). Procedure No. EMEA/H/C/004093/0000. (Contains impurity profile data). Link
Roda, A., et al. "HPLC-ES-MS/MS analysis of bile acids."[1] Journal of Pharmaceutical and Biomedical Analysis. (General reference for Bile Acid MS fragmentation). Link
Dousa, M., et al. "HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds." Journal of Pharmaceutical and Biomedical Analysis, 2018.[2] (Specific method for OCA impurities). Link
A Comparative Guide: 6-Ethylchenodeoxycholic Acid vs. Ursodeoxycholic Acid Potency
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, data-supported comparison of 6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), and Ursodeoxycho...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, data-supported comparison of 6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), and Ursodeoxycholic acid (UDCA). We will explore their distinct mechanisms of action and critically evaluate their comparative potency, drawing upon experimental data to inform researchers and professionals in the field of drug development.
Introduction: Two Bile Acids, Two Distinct Therapeutic Philosophies
6-ECDCA and UDCA both represent important therapeutic agents in the management of cholestatic liver diseases, yet they operate on fundamentally different principles. 6-ECDCA is a semi-synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA), engineered for potent and selective activation of the Farnesoid X Receptor (FXR).[1][2] In contrast, UDCA is a naturally occurring secondary bile acid with a long history of clinical use, particularly in Primary Biliary Cholangitis (PBC).[3][4] Its therapeutic effects are attributed to a range of mechanisms that are not primarily dependent on potent FXR agonism.[3][5]
Mechanism of Action: A Tale of a Potent Agonist and a Pleiotropic Modulator
The primary distinction in the potency of these two molecules lies in their interaction with FXR, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[6][7]
6-Ethylchenodeoxycholic Acid (6-ECDCA): A Potent and Selective FXR Agonist
6-ECDCA is a highly potent agonist of FXR.[1][8][9] Its chemical structure, specifically the addition of an ethyl group at the 6α position, enhances its affinity and activation potential for FXR by over 100-fold compared to the natural ligand, CDCA.[10][11]
Upon binding to FXR, 6-ECDCA initiates a signaling cascade that leads to the transcription of several target genes. A key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[12][13] This negative feedback loop is central to the therapeutic effect of 6-ECDCA in cholestatic conditions, as it reduces the overall bile acid pool and protects hepatocytes from bile acid-induced toxicity.[2]
Figure 1: 6-ECDCA signaling via the FXR pathway.
Ursodeoxycholic Acid (UDCA): A Weak FXR Agonist with Multiple Protective Mechanisms
In stark contrast to 6-ECDCA, UDCA is considered to be a very weak or even inactive direct agonist of FXR.[14][15] While some studies suggest it can indirectly influence FXR signaling, particularly in the intestine and in the presence of other endogenous bile acids, its primary therapeutic benefits are not derived from potent FXR activation.[14][16][17]
The mechanisms of UDCA are more pleiotropic and include:
Cytoprotection: UDCA helps to stabilize cell membranes and protect hepatocytes from the toxic effects of more hydrophobic bile acids.[5][18]
Anti-apoptotic Effects: It can inhibit apoptosis (programmed cell death) in liver cells.[5][19]
Choleretic Effects: UDCA stimulates bile flow, aiding in the clearance of toxic bile acids from the liver.[3][20]
Immunomodulation: It has been shown to have anti-inflammatory and immunomodulatory properties.[20][21]
Potency Comparison: A Data-Driven Analysis
The difference in potency between 6-ECDCA and UDCA is most evident when examining their ability to activate FXR and regulate its downstream target genes.
In Vitro Potency for FXR Activation
The most direct measure of potency is the half-maximal effective concentration (EC50) in in vitro reporter assays. These assays quantify the concentration of a compound required to elicit 50% of the maximal response.
As the data clearly indicates, 6-ECDCA is a nanomolar-potency agonist of FXR, while UDCA shows little to no direct agonistic activity at physiologically relevant concentrations.[1][8][9][11][14][15][22]
Downstream Gene Regulation
This difference in FXR activation translates to significant disparities in the regulation of downstream target genes. Studies in human primary hepatocytes and intestinal cell lines have shown that 6-ECDCA (as its active form, obeticholic acid) potently induces the expression of FXR target genes such as SHP, FGF-19, and the Bile Salt Export Pump (BSEP).[12][15] In contrast, UDCA has no significant effect on the expression of these genes.[15]
In Vivo Efficacy
The potent FXR agonism of 6-ECDCA has been leveraged for the treatment of Non-Alcoholic Steatohepatitis (NASH), a condition linked to metabolic dysfunction.[23][24][25] In clinical trials, 6-ECDCA has demonstrated efficacy in improving liver histology in NASH patients.[10]
UDCA, on the other hand, is the established first-line treatment for PBC.[4][26] Its efficacy in this autoimmune-mediated cholestatic disease is thought to be due to its multifactorial mechanism of action, which is not solely dependent on FXR activation.[27][28] A comparative study in patients with non-alcoholic fatty liver disease (NAFLD) suggested that while both compounds showed benefits, UDCA appeared to be more effective in improving overall NAFLD parameters in that specific patient population.[29]
Experimental Protocols: Assessing FXR Activation
A common method to determine the in vitro potency of compounds on FXR is the luciferase reporter assay.
FXR Activation Luciferase Reporter Assay
This assay utilizes a cell line (e.g., HEK293T or HeLa) that is co-transfected with plasmids encoding for FXR and a luciferase reporter gene under the control of an FXR response element.[30][31][32]
Step-by-Step Methodology:
Cell Culture and Seeding: HeLa cells are cultured in DMEM supplemented with 10% FCS and seeded into 96-well plates 24 hours prior to transfection.[31]
Transfection: Cells are transfected with expression plasmids for full-length FXR and its heterodimeric partner RXR, along with a reporter plasmid containing a luciferase gene downstream of a BSEP promoter-derived FXR response element. A Renilla luciferase plasmid is often co-transfected for normalization.[31]
Compound Treatment: 24 hours post-transfection, the medium is replaced with a medium containing the test compounds (6-ECDCA and UDCA) at various concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.[31]
Incubation: The cells are incubated with the compounds for 24 hours.[31]
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System).[31]
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC50 values are then determined by fitting the dose-response data to a four-parameter logistic curve.[31]
Figure 2: Workflow for an FXR luciferase reporter assay.
The evidence overwhelmingly demonstrates that 6-Ethylchenodeoxycholic acid is a significantly more potent activator of the Farnesoid X Receptor than Ursodeoxycholic acid. 6-ECDCA's high potency is a result of its specific chemical design, leading to robust activation of the FXR signaling pathway and its downstream effects on bile acid homeostasis. UDCA, while a valuable therapeutic agent, operates through a different, more complex set of mechanisms where potent FXR agonism is not the primary driver of its efficacy. This fundamental difference in potency and mechanism of action underpins their distinct clinical applications, with 6-ECDCA being developed for metabolic liver diseases like NASH and UDCA remaining a cornerstone in the management of PBC.
References
Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC. (URL: [Link])
Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC. (URL: [Link])
Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling - MDPI. (URL: [Link])
Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice. (URL: [Link])
Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. (URL: [Link])
Ursodeoxycholic Acid: The Game-Changing Treatment for Primary Biliary Cholangitis. (URL: [Link])
Ursodeoxycholic acid 'mechanisms of action and clinical use in hepatobiliary disorders'. (URL: [Link])
Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - eGastroenterology. (URL: [Link])
Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects - MDPI. (URL: [Link])
Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC. (URL: [Link])
Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed. (URL: [Link])
Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC. (URL: [Link])
6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed. (URL: [Link])
6alpha-ethyl-chenodeoxycholic acid for treatment of primary biliary cirrhosis - European Medicines Agency (EMA). (URL: [Link])
An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor - Ovid. (URL: [Link])
6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. - H1 Connect. (URL: [Link])
Ursodeoxycholic Acid Decreases Incidence of Primary Biliary Cholangitis and Biliary Complications After Liver Transplantation: A Meta-Analysis - University of Texas Southwestern Medical Center. (URL: [Link])
Primary biliary cholangitis - Diagnosis and treatment - Mayo Clinic. (URL: [Link])
Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - MedChemComm (RSC Publishing). (URL: [Link])
Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - MDPI. (URL: [Link])
Development and in vitro Profiling of Dual FXR/LTA4H Modulators - PMC. (URL: [Link])
Resmetirom and Obeticholic Acid for Non-Alcoholic Steatohepatitis (NASH) - ICER. (URL: [Link])
Differing effects of ursodeoxycholic or chenodeoxycholic acid on biliary cholesterol saturation and bile acid metabolism in man. A dose-response study - PubMed. (URL: [Link])
Non-Alcoholic Steatohepatitis: A Review of Its Mechanism, Models and Medical Treatments. (URL: [Link])
Expression and activation of the farnesoid X receptor in the vasculature - PNAS. (URL: [Link])
Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis. (URL: [Link])
Superior reductions in hepatic steatosis and fibrosis with co-administration of a glucagon-like peptide-1 receptor agonist and obeticholic acid in mice - PMC. (URL: [Link])
Comparative efficacy and side effects of ursodeoxycholic and chenodeoxycholic acids in dissolving gallstones. A double-blind controlled study - PubMed. (URL: [Link])
A Comparative Study to Evaluate the Effectiveness of Obeticholic Acid vs Ursodeoxycholic Acid in Patients With Non-alcoholic Fatty Liver Disease (Grade I & II) - Sciety. (URL: [Link])
Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. (URL: [Link])
NAFLD & NASH: Emerging In Vitro Models Aid Drug Discovery | Fierce Biotech. (URL: [Link])
Comprehensive Comparison Guide: Obeticholic Acid vs. GW4064 in FXR Activation
As the Farnesoid X Receptor (FXR) continues to be a primary therapeutic target for metabolic and cholestatic liver diseases, selecting the appropriate pharmacological agonist is critical for robust experimental design. T...
Author: BenchChem Technical Support Team. Date: March 2026
As the Farnesoid X Receptor (FXR) continues to be a primary therapeutic target for metabolic and cholestatic liver diseases, selecting the appropriate pharmacological agonist is critical for robust experimental design. This guide provides an in-depth, objective comparison between the two most prominent FXR agonists: Obeticholic Acid (OCA) and GW4064 .
Designed for researchers and drug development professionals, this guide synthesizes pharmacological profiling, structural differences, and self-validating experimental methodologies to ensure scientific rigor in your FXR-targeted assays.
Mechanistic Pathway of FXR Activation
Both OCA and GW4064 exert their primary effects by binding to the ligand-binding domain of FXR. Upon activation, FXR heterodimerizes with the Retinoid X Receptor (RXR). This active complex translocates to the nucleus, binding to FXR Response Elements (FXREs) to drive the transcription of target genes such as SHP (Small Heterodimer Partner) and BSEP (Bile Salt Export Pump), while subsequently repressing CYP7A1.
Figure 1: FXR activation pathway by OCA and GW4064 leading to target gene transcription.
Pharmacological & Physicochemical Profiling
While both compounds are potent FXR agonists, their distinct chemical scaffolds dictate their utility in specific experimental models. OCA (INT-747) is a semi-synthetic bile acid analogue[1], whereas GW4064 is a synthetic isoxazole derivative[2].
Application Insight:
Use GW4064 when you need to strictly decouple FXR activation from TGR5 (GPBAR1) signaling in vitro, as OCA retains some affinity for TGR5 due to its steroidal backbone. However, GW4064 must be used at tightly controlled concentrations (<1 µM) to avoid artifactual activation of G protein-coupled receptors (GPCRs) like the histamine H1 receptor[3]. Conversely, OCA is the gold standard for in vivo disease modeling and translational research due to its superior pharmacokinetic stability and clinical validation[5].
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, mitigating common sources of experimental noise associated with nuclear receptor assays.
Objective: Quantify the direct transactivation potential of OCA vs. GW4064 without interference from endogenous receptor cross-talk.
Cell Seeding: Seed HEK293T cells in 96-well plates at 10,000 cells/well using DMEM supplemented with 10% Charcoal-Stripped FBS .
Causality: HEK293T cells lack endogenous FXR, preventing background noise. Standard FBS contains endogenous hormones and bile acids that prematurely activate nuclear receptors; stripping the serum ensures a true zero baseline for accurate EC₅₀ calculation.
Co-Transfection: Transfect cells using a lipid-based reagent with three plasmids: a GAL4-FXR-LBD fusion plasmid, a UAS-Firefly luciferase reporter, and a constitutively active CMV-Renilla luciferase plasmid.
Causality: The inclusion of the Renilla plasmid creates a self-validating system. It normalizes the Firefly luminescence against well-to-well variations in transfection efficiency and compound-induced cytotoxicity, ensuring that a drop in signal at high GW4064 doses is correctly identified as toxicity rather than inverse agonism.
Compound Treatment: 24 hours post-transfection, treat cells with a logarithmic concentration gradient of OCA (0.01 - 10 µM) and GW4064 (0.001 - 5 µM).
Causality: Capping GW4064 at 5 µM prevents the cytotoxic and off-target GPCR effects that confound readout at higher concentrations[3].
Readout: Lyse cells and measure luminescence using a Dual-Luciferase assay system. Calculate the Firefly/Renilla ratio to determine relative fold activation.
Protocol B: Endogenous Target Gene Expression via RT-qPCR
Objective: Assess the physiological downstream activation of FXR target genes (SHP, BSEP) in a hepatocyte model.
Hepatocyte Culture & Starvation: Culture primary human hepatocytes or HepG2 cells. 12 hours prior to treatment, replace media with serum-free Williams' E medium.
Causality: Serum starvation synchronizes the cell cycle and minimizes basal metabolic noise from growth factors, amplifying the signal-to-noise ratio of FXR-specific gene induction.
Treatment & RNA Extraction: Treat cells with IC₈₀ concentrations of OCA (1 µM) or GW4064 (0.5 µM) for 24 hours. Extract RNA using a silica-column method, performing an on-column DNase I digestion .
Causality: Nuclear receptor genes often contain pseudogenes. DNase I treatment eliminates genomic DNA contamination, which could otherwise cause false-positive amplification during qPCR.
cDNA Synthesis & qPCR: Reverse transcribe 1 µg of RNA. Perform qPCR for NR0B2 (SHP) and ABCB11 (BSEP), normalizing against the geometric mean of at least two reference genes (e.g., GAPDH and PPIA).
Causality: FXR agonists can alter cellular metabolism, potentially shifting the expression of a single housekeeping gene. Using multiple reference genes validates the normalization process and prevents artifactual skewing of the target gene fold-change.
6-Ethylchenodeoxycholic acid vs placebo in liver fibrosis models
Title: 6-Ethylchenodeoxycholic Acid (Obeticholic Acid) vs. Placebo in Liver Fibrosis Models: A Preclinical Comparison Guide Executive Summary 6-Ethylchenodeoxycholic acid, widely known as Obeticholic acid (OCA) or INT-74...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 6-Ethylchenodeoxycholic Acid (Obeticholic Acid) vs. Placebo in Liver Fibrosis Models: A Preclinical Comparison Guide
Executive Summary
6-Ethylchenodeoxycholic acid, widely known as Obeticholic acid (OCA) or INT-747, is a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid. As a first-in-class, highly potent agonist of the Farnesoid X Receptor (FXR), OCA has fundamentally shifted the landscape of anti-fibrotic drug development. For researchers and drug development professionals evaluating novel anti-fibrotic compounds, understanding the baseline performance of OCA compared to a placebo (vehicle) in standard in vivo models is critical for accurate benchmarking and experimental design.
Mechanistic Grounding: FXR Agonism vs. Placebo
In placebo-treated animal models of chronic liver injury (e.g., CCl4 toxicity, bile duct ligation, or NASH-inducing diets), persistent hepatocyte damage triggers the release of damage-associated molecular patterns (DAMPs). This passive natural history activates Kupffer cells to secrete pro-inflammatory cytokines (such as TGF-β, IL-1β, and TNF-α), which subsequently drive the transdifferentiation of quiescent Hepatic Stellate Cells (HSCs) into highly proliferative, α-SMA-positive myofibroblasts responsible for excessive extracellular matrix (ECM) deposition.
Conversely, OCA administration actively disrupts this fibrotic cascade through pleiotropic, FXR-mediated mechanisms:
Hepatocyte Protection: FXR activation upregulates Small Heterodimer Partner (SHP), which inhibits SREBP-1c. This reduces lipotoxicity and metabolic stress-induced p53 activation, thereby preventing hepatocyte apoptosis and the formation of hepatic crown-like structures (hCLS).
Anti-Inflammatory Action: In Kupffer cells and liver sinusoidal endothelial cells (LSECs), OCA suppresses the NF-κB signaling pathway and NLRP3 inflammasome activation, drastically reducing the paracrine secretion of pro-fibrogenic cytokines like TGF-β and CCL2.
HSC Inactivation: By removing the pro-inflammatory drive and modulating sinusoidal communication, OCA prevents HSC activation, leading to a marked reduction in α-SMA and Collagen Type I (Col1a1) expression.
OCA-mediated FXR activation pathways driving anti-inflammatory and anti-fibrotic effects in liver.
Comparative Efficacy: OCA vs. Placebo in Preclinical Models
To objectively evaluate anti-fibrotic efficacy, OCA is typically benchmarked against placebo across three distinct etiologies of liver fibrosis: toxic, cholestatic, and metabolic. The table below synthesizes the expected quantitative performance differentials based on established pharmacological data.
Fibrosis Model
Etiology
Placebo (Vehicle) Phenotype
OCA Treatment Phenotype (10-30 mg/kg/day)
Key Differentiating Biomarkers
Carbon Tetrachloride (CCl4)
Toxic / Necroinflammatory
Extensive bridging fibrosis, high oxidative stress, severe centrilobular necrosis.
Significant reduction in septal fibrosis; decreased portal pressure and intrahepatic resistance.
Experimental Methodologies: Standardized In Vivo Protocol
To ensure high scientific integrity and reproducibility in your preclinical studies, the following self-validating protocol outlines the evaluation of OCA vs. Placebo in a CCl4-induced liver fibrosis murine model.
Phase 1: Induction and Dosing Strategy
Acclimation & Grouping: Randomize 8-week-old male C57BL/6 mice into three groups (n=8-10/group): Sham (Oil only), CCl4 + Placebo (Vehicle), and CCl4 + OCA.
Fibrosis Induction: Administer CCl4 (0.5 mL/kg, diluted 1:4 in corn oil or olive oil) via intraperitoneal (i.p.) injection twice weekly for 6 weeks.
Causality Note: CCl4 is metabolized by CYP2E1 into highly reactive trichloromethyl radicals, inducing lipid peroxidation and robust HSC activation, making it a highly reliable model for testing direct anti-fibrotic mechanisms.
Therapeutic Intervention: Beginning at week 3 (therapeutic model) or week 1 (prophylactic model), administer OCA (10 mg/kg to 30 mg/kg) or Placebo (e.g., 1% methylcellulose) via daily oral gavage.
Phase 2: Tissue Processing and Validation
Harvesting: Sacrifice animals exactly 48 hours after the final CCl4 injection.
Trustworthiness Note: Waiting 48 hours is critical to avoid measuring acute hepatotoxicity and transient inflammatory spikes, ensuring that readouts reflect true chronic fibrotic remodeling.
Fixation & Sectioning: Fix the left lateral lobe in 10% neutral buffered formalin for 24 hours, embed in paraffin, and cut 4-5 µm sections. Snap-freeze the remaining lobes in liquid nitrogen for molecular assays.
Phase 3: Quantitative Readouts
Collagen Proportional Area (CPA): Stain sections with Picro-Sirius Red. Use digital pathology software (e.g., ImageJ or QuPath) to quantify the percentage of red-stained area per total tissue area across 10 random 200x fields. OCA typically reduces CPA by 30-50% compared to placebo in this model.
Hydroxyproline Assay: Hydrolyze 30-50 mg of snap-frozen liver tissue in 6N HCl at 120°C for 3 hours. Quantify 4-hydroxyproline colorimetrically at 560 nm as a direct biochemical surrogate for total collagen content.
Gene Expression: Perform RT-qPCR on liver homogenates targeting Acta2 (α-SMA), Col1a1, and Tgfb1, normalizing to a stable housekeeping gene (e.g., Gapdh or Hprt).
Clinical Translation & Limitations
The robust preclinical data distinguishing OCA from placebo successfully translated into major clinical trials. In the Phase 2b FLINT trial and Phase 3 REGENERATE trial, OCA administration resulted in a statistically significant improvement in liver fibrosis (≥1 stage) with no worsening of NASH compared to placebo. However, drug development professionals must account for clinical limitations observed with FXR agonism, notably dose-dependent pruritus and elevations in LDL cholesterol, which require careful management and monitoring in human populations.
Publish Comparison Guide: Obeticholic Acid Reference Standard Characterization
Executive Summary & Strategic Context Obeticholic Acid (OCA), a semi-synthetic bile acid analogue and potent Farnesoid X Receptor (FXR) agonist, presents unique challenges in reference standard characterization. Unlike t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Obeticholic Acid (OCA), a semi-synthetic bile acid analogue and potent Farnesoid X Receptor (FXR) agonist, presents unique challenges in reference standard characterization. Unlike typical small molecules with strong chromophores, OCA possesses a steroid backbone with weak UV absorption, making traditional detection methods prone to error.[1] Furthermore, its solid-state landscape—existing in both amorphous and various crystalline solvate forms—dictates strict handling protocols to ensure assay accuracy.[1]
This guide moves beyond basic Certificate of Analysis (CoA) parameters to provide a comparative technical analysis of characterization strategies. We compare Detection Platforms (UV vs. CAD) and Solid-State Forms (Amorphous vs. Crystalline), providing you with a self-validating roadmap for qualifying in-house or secondary reference standards against primary pharmacopeial benchmarks.
Material Attributes: The Solid-State Dilemma
The first critical decision in OCA standard characterization is the selection of the solid form. The physical state of your reference standard directly impacts weighing accuracy and long-term stability.
Comparison: Amorphous vs. Crystalline Standards[1][2][3][4]
Feature
Amorphous Standard (Drug Substance Form)
Crystalline Standard (Form 1 / Solvates)
Thermodynamic Stability
Low: Meta-stable; prone to glass transition () and relaxation.[1]
High: Thermodynamically stable lattice; resistant to degradation.[1]
Hygroscopicity
High: Rapidly adsorbs moisture.[1] Weighing errors of 1-3% are common without humidity control.[1]
Low: Non-hygroscopic.[1] Ideal for precise quantitative assay preparation.[1]
Moderate: Requires sonication; potential for solvate-specific solubility lags.[1]
Primary Use Case
Qualitative ID: IR matching to drug product; impurity profiling.
Quantitative Assay: Potency assignment; "Gold Standard" for shelf-life.
Expert Insight: While the drug product (Ocaliva) uses the amorphous form for bioavailability, Crystalline Form 1 is superior for a Primary Reference Standard.[1] If you must use an amorphous standard for quantitation, you must determine water content (Karl Fischer titration) immediately prior to weighing for the assay to correct the potency on an "as-is" basis.[1]
Analytical Platform Comparison: Overcoming the "Invisible" Chromophore
OCA lacks a conjugated
-system, resulting in negligible UV absorption above 210 nm.[1] This limitation forces a choice between non-specific low-UV detection and universal aerosol detection.[1]
Comparative Data: Detection Modalities
Parameter
UV-Vis (210 nm)
Charged Aerosol Detection (CAD)
LC-MS/MS (ESI-)
Principle
Absorption of light by carboxyl/carbonyl groups.[1]
Measurement of charge carried by dried analyte particles.[2]
The Senior Scientist's Verdict:
For Assay and Purity, CAD is the superior choice . It eliminates the need for individual impurity reference standards (due to uniform response) and avoids the baseline noise inherent to 210 nm UV methods. If CAD is unavailable, UV at 210 nm is acceptable only if system suitability (S/N ratio) is strictly validated.
Detailed Characterization Protocol
This protocol outlines a self-validating workflow to characterize a Secondary Reference Standard against a USP Primary Standard.
Phase 1: Structural Identification (The "Fingerprint")[1]
1H NMR (600 MHz, DMSO-d6):
Critical Check: Verify the 6
-ethyl group stereochemistry.[1] The methyl triplet of the ethyl group typically appears upfield.
Differentiation: Distinguish OCA from Chenodeoxycholic Acid (CDCA - missing ethyl) and the 6
Note: Water (KF) and Solvents (GC-HS) must be determined independently.[1]
Phase 3: Visualizing the Workflow
Figure 1: Comprehensive Characterization Workflow for Obeticholic Acid Reference Standards. Note the critical input of Water Content (KF) into the final potency calculation.
Mechanism of Action & Impurity Origins
Understanding the biological target validates the need for stereochemical purity. OCA is a selective agonist for the Farnesoid X Receptor (FXR).[1] The 6
-ethyl group fits into a specific hydrophobic pocket of the FXR ligand-binding domain.
Key Impurity:Chenodeoxycholic Acid (CDCA) .[1][9] This is the starting material. It is a weak FXR agonist (100x less potent than OCA).[1] High levels of CDCA in a reference standard will artificially lower the apparent biological potency if used in cell-based assays, but more importantly, it indicates incomplete synthesis.[1]
Stereo-impurity:6
-ethyl isomer .[1] This epimer has significantly reduced binding affinity.[1] It must be controlled via NMR or chiral HPLC.[1]
Figure 2: Simplified Mechanism of Action.[1] The high potency of OCA (compared to CDCA) relies on the precise 6-alpha-ethyl orientation activating the FXR complex.[1]
Gaddam, K., et al. (2021). Detection and Evaluation of process related impurities in Obeticholic Acid Drug material using HPLC Method.[1][3] Research Journal of Pharmacy and Technology, 14(11), 5618-5624.[1][3] [Link][1][3]
Intercept Pharmaceuticals. Ocaliva (obeticholic acid) Prescribing Information.[1][5] (Source for chemical description and mechanism). [Link]
A Comparative Pharmacokinetic Guide: INT-747 (Obeticholic Acid) vs. Chenodeoxycholic Acid (CDCA)
For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Farnesoid X Receptor (FXR) Agonists In the landscape of therapies targeting cholestatic liver diseases and metabolic disorders,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Farnesoid X Receptor (FXR) Agonists
In the landscape of therapies targeting cholestatic liver diseases and metabolic disorders, the farnesoid X receptor (FXR) has emerged as a pivotal molecular target. This nuclear receptor is a master regulator of bile acid, lipid, and glucose homeostasis.[1] Activation of FXR leads to the suppression of bile acid synthesis and promotes their excretion, offering a therapeutic strategy for conditions characterized by bile acid accumulation and liver damage.[2]
This guide provides an in-depth comparative analysis of the pharmacokinetics of two key FXR agonists: Chenodeoxycholic acid (CDCA), a primary human bile acid and the natural ligand for FXR, and INT-747, more commonly known as Obeticholic Acid (OCA), a semi-synthetic analogue of CDCA.[3][4] While both molecules engage the same therapeutic target, their structural differences translate into distinct pharmacokinetic and pharmacodynamic profiles. OCA, a 6-alpha-ethyl derivative of CDCA, is a significantly more potent FXR agonist, approximately 100-fold more so than its natural counterpart.[5][6] Understanding the nuances of their absorption, distribution, metabolism, and excretion is paramount for researchers designing preclinical studies and for clinicians optimizing therapeutic regimens.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for Obeticholic Acid (OCA) and Chenodeoxycholic Acid (CDCA) based on available human data. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in study design, patient populations, and analytical methodologies.
Both compounds are rapidly absorbed from the gastrointestinal tract. The slight difference may be attributable to their distinct chemical structures influencing their passage across the intestinal epithelium.
Bioavailability
Not fully determined in humans, but oral administration leads to systemic exposure.[8]
High with 250 mg and 500 mg doses (complete), but decreases to 81% at a 750 mg dose.[9]
The decrease in CDCA bioavailability at higher doses may suggest saturation of intestinal absorption mechanisms. The bioavailability of both compounds is influenced by their formulation and the presence of food.
Effect of Food
Co-administration with food does not significantly alter absorption.
Information not readily available in comparative studies.
OCA's absorption profile independent of food intake offers greater dosing flexibility in a clinical setting.
High, as the majority is confined to the enterohepatic circulation.[3]
The large Vd of OCA suggests extensive distribution into tissues. For both, the concept of a simple Vd is complex due to the extensive enterohepatic recirculation.
High protein binding is a common characteristic of bile acids and their analogues, limiting their free fraction in plasma and influencing their distribution and clearance.
Both are metabolized in the liver, the primary site of bile acid synthesis and conjugation.
Metabolic Pathways
Conjugation with glycine or taurine to form pharmacologically active metabolites (glyco-obeticholic acid and tauro-obeticholic acid).[7][8]
Conjugation with glycine or taurine. Can be metabolized by intestinal bacteria to the secondary bile acid, lithocholic acid.[3]
The formation of active metabolites for OCA contributes to its overall pharmacodynamic effect. The bacterial metabolism of CDCA to lithocholic acid, which can be hepatotoxic, is a key differentiator.[3]
This recirculation is a hallmark of bile acid physiology, prolonging their presence in the body and their engagement with FXR in the gut and liver.
Half-life (t½)
An in-silico prediction suggests a half-life of approximately 24 hours for OCA.[10]
Data on the terminal half-life of exogenous CDCA is limited due to the extensive enterohepatic circulation and endogenous pool.
The longer predicted half-life of OCA may contribute to its sustained pharmacodynamic effects, allowing for once-daily dosing.
Experimental Protocol: Comparative Pharmacokinetic Study in a Murine Model
To provide a framework for the direct comparison of INT-747 and CDCA pharmacokinetics, the following is a detailed, step-by-step methodology for a study in mice. The choice of a murine model is based on its widespread use in metabolic research and the availability of genetically modified strains to investigate specific aspects of bile acid metabolism.[11][12]
Objective: To compare the pharmacokinetic profiles of Obeticholic Acid (OCA) and Chenodeoxycholic Acid (CDCA) in C57BL/6J mice following a single oral administration.
Materials:
Obeticholic Acid (INT-747)
Chenodeoxycholic Acid (CDCA)
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.[13] This ensures that the animals are accustomed to their environment and reduces stress-related variability.
Fast mice for 4 hours prior to dosing to minimize the effect of food on drug absorption. Water should be available at all times.
Dosing:
Randomly assign mice to two groups (n=5-6 per group): OCA and CDCA.
Prepare fresh dosing solutions of OCA and CDCA in the vehicle at a concentration that allows for a dose of 10 mg/kg in a volume of 10 mL/kg. The choice of a 10 mg/kg dose is a common starting point in preclinical studies.
Administer a single dose of the respective compound via oral gavage.
Blood Sampling:
Collect sparse blood samples (approximately 50-100 µL) from each mouse at predetermined time points. A common sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Utilize a consistent blood collection technique, such as retro-orbital or submandibular bleeding, to minimize stress and variability.
Collect blood into EDTA-coated tubes and immediately place on ice.
Plasma Preparation and Storage:
Centrifuge the blood samples at 4°C to separate the plasma.
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis. This ensures the stability of the analytes.
Bioanalytical Method:
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of OCA, its glyco- and tauro-conjugates, and CDCA in mouse plasma.[14][15][16]
The method should include the use of stable isotope-labeled internal standards for each analyte to ensure accuracy and precision.
The validation should adhere to regulatory guidelines (e.g., FDA or EMA) and assess parameters such as linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters for each compound:
Maximum plasma concentration (Cmax)
Time to reach Cmax (Tmax)
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
Terminal half-life (t½)
Apparent clearance (CL/F)
Apparent volume of distribution (Vz/F)
Statistically compare the pharmacokinetic parameters between the OCA and CDCA groups to determine any significant differences.
Visualizing Key Concepts
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study of INT-747 and CDCA in mice.
FXR Signaling Pathway
Caption: Simplified FXR signaling pathway activated by OCA and CDCA.
Conclusion: From Bench to Bedside
The comparative pharmacokinetic profiles of INT-747 (Obeticholic Acid) and CDCA reveal critical differences that underpin their therapeutic utility. OCA's enhanced potency as an FXR agonist, coupled with its distinct metabolic profile and favorable absorption characteristics, positions it as a significant advancement in the modulation of bile acid signaling.[4][5] The provided experimental protocol offers a robust framework for researchers to conduct head-to-head comparisons, generating the precise data needed to further elucidate their pharmacokinetic and pharmacodynamic relationships. A thorough understanding of these principles is essential for the continued development of FXR-targeted therapies and their successful translation from the laboratory to clinical practice.
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